5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMNQZMSQDVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453533 | |
| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107550-30-1 | |
| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from the readily available starting material, kojic acid. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Proposed Synthetic Pathway
The synthesis of the target compound, this compound, can be envisioned through a three-step sequence starting from kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). The proposed pathway involves:
-
Protection of the 5-hydroxyl group: The phenolic hydroxyl group of kojic acid is protected with a benzyl group to prevent its reaction in subsequent steps.
-
Oxidation of the 2-hydroxymethyl group: The primary alcohol at the 2-position is oxidized to a carboxylic acid.
-
Conversion of the 4-pyranone to a 1,4-dihydropyridin-4-one: The oxygen heteroatom in the pyranone ring is replaced with a nitrogen atom by reaction with an ammonia source to yield the final dihydropyridine structure.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
This step involves the benzylation of the phenolic hydroxyl group of kojic acid.
Materials:
-
Kojic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of kojic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.
Step 2: Synthesis of 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
This step involves the oxidation of the primary alcohol of the intermediate from Step 1 to a carboxylic acid using Jones reagent.
Materials:
-
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1 equivalent) in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the excess oxidant by adding isopropyl alcohol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
Step 3: Synthesis of this compound
This final step involves the conversion of the pyranone ring to a dihydropyridinone ring.
Materials:
-
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
-
Ammonium acetate (NH₄OAc)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (1 equivalent) in ethanol, add a large excess of ammonium acetate (e.g., 10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. The values are based on typical yields for analogous reactions found in the literature and should be considered as estimates.
| Step | Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Kojic acid | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | Benzyl bromide, K₂CO₃ | Acetone | Reflux | 4-6 | 85-95 |
| 2 | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | Jones Reagent | Acetone | 0 - RT | 2-4 | 70-85 |
| 3 | 5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | This compound | NH₄OAc | EtOH | Reflux | 12-24 | 50-70 |
Logical Workflow for Synthesis and Purification
Caption: A logical workflow diagram illustrating the key stages of each synthetic step.
In-depth Technical Guide: 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
An Examination of a Niche Heterocyclic Compound
Audience: Researchers, scientists, and drug development professionals.
Core Chemical Properties
Direct experimental data for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. However, based on its structure and data from analogous compounds, the following properties can be inferred. For comparison, computed data for the related isomer, 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, and the unbenzylated analogue, 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid, are presented.
| Property | This compound (Predicted/Inferred) | 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Computed)[1] | 5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid (Computed)[2] |
| Molecular Formula | C₁₃H₁₁NO₄ | C₁₃H₁₁NO₄ | C₆H₅NO₄ |
| Molecular Weight | 259.23 g/mol | 245.23 g/mol | 155.11 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. Limited solubility in water. | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for related pyridine and dihydropyridine derivatives. A common approach could involve the protection of a hydroxyl group as a benzyl ether, followed by the formation of the dihydropyridine ring and subsequent hydrolysis of an ester to the carboxylic acid.
Below is a generalized, hypothetical experimental workflow for the synthesis of a dihydropyridine carboxylic acid, illustrating the type of detail required for a full protocol.
Hypothetical Experimental Protocol: Synthesis of a Dihydropyridine Carboxylic Acid Derivative
Objective: To synthesize a 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivative.
Materials:
-
Appropriate starting materials (e.g., a β-ketoester, an enamine, and an aldehyde)
-
Solvents (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., piperidine, acetic acid)
-
Reagents for hydrolysis (e.g., lithium hydroxide, water, hydrochloric acid)
-
Standard laboratory glassware
-
Stirring and heating apparatus
-
Purification equipment (e.g., filtration apparatus, chromatography columns)
Procedure:
-
Hantzsch Dihydropyridine Synthesis (or similar condensation):
-
Dissolve the β-ketoester (1.0 eq) and the enamine (1.0 eq) in a suitable solvent such as ethanol.
-
Add the aldehyde (1.0 eq) to the mixture.
-
Add a catalytic amount of piperidine and acetic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting dihydropyridine ester by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified dihydropyridine ester (1.0 eq) in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1N HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
A potential synthetic approach for the closely related aromatic compound, 5-(benzyloxy)pyridine-2-carboxylic acid, involves the oxidation of 5-(benzyloxy)-2-methylpyridine using potassium permanganate.[3] Another method is the hydrolysis of methyl 5-(benzyloxy)pyridine-2-carboxylate.[3]
Logical Workflow for Synthesis Troubleshooting
The synthesis of such heterocyclic compounds can often result in low yields or the formation of byproducts. A systematic approach to troubleshooting is essential.
Spectral Data Analysis
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound was found. For reference, the expected signals in ¹H and ¹³C NMR spectra would include:
-
¹H NMR: Signals corresponding to the protons on the dihydropyridine ring, the benzylic methylene protons (typically a singlet around 5.0-5.5 ppm), and the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm region). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the pyridone and the carboxylic acid, carbons of the dihydropyridine ring, the benzylic methylene carbon, and the carbons of the benzyl aromatic ring.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been documented in the available literature. However, the dihydropyridine scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of dihydropyridine have shown a broad range of activities, including but not limited to, cardiovascular, anticancer, and antimicrobial effects.
Due to the lack of specific biological data, no signaling pathway diagram can be provided. Research into this compound would first need to establish its biological targets to elucidate any relevant pathways.
Hypothetical Drug Discovery Workflow
Should this compound be investigated for therapeutic potential, a typical preclinical discovery workflow would be initiated.
Conclusion
This compound is a heterocyclic compound for which detailed, publicly available scientific data is scarce. While its structural features suggest potential for further investigation in medicinal chemistry, a comprehensive understanding of its chemical and biological properties requires dedicated experimental research. The information provided in this guide, based on related structures, offers a foundational context for researchers and scientists interested in exploring this and similar molecules. Future work should focus on the synthesis, purification, and thorough characterization of this compound to unlock its potential applications.
References
Spectroscopic and Mechanistic Insights into 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details predicted spectroscopic data, outlines experimental protocols for its synthesis and characterization, and explores a potential mechanism of action related to its structural class.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its constituent chemical moieties and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.10 | s | 1H | H-6 |
| ~7.50 - 7.30 | m | 5H | Phenyl-H |
| ~6.50 | s | 1H | H-3 |
| ~5.20 | s | 2H | OCH₂Ph |
| ~11.5 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C-4 (C=O) |
| ~165.0 | C-7 (COOH) |
| ~155.0 | C-5 |
| ~140.0 | C-2 |
| ~136.0 | Phenyl C (quaternary) |
| ~129.0 | Phenyl CH |
| ~128.5 | Phenyl CH |
| ~128.0 | Phenyl CH |
| ~110.0 | C-6 |
| ~105.0 | C-3 |
| ~70.0 | OCH₂Ph |
Table 3: Predicted Mass Spectrometry Data (ESI-)
| m/z | Assignment |
| 258.06 | [M-H]⁻ |
| 214.07 | [M-H-CO₂]⁻ |
| 91.05 | [C₇H₇]⁺ (from benzylic cleavage) |
Table 4: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1720 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 | Strong | C=O stretch (4-pyridone) |
| ~1600, 1580 | Medium | C=C stretch (aromatic and pyridone) |
| ~1250 | Strong | C-O stretch |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This proposed synthesis is adapted from procedures for similar dihydropyridine derivatives.
-
Step 1: Synthesis of Diethyl 2-(benzyloxy)malonate. To a solution of diethyl malonate in a suitable solvent such as DMF, add sodium hydride. After stirring, add benzyl bromide and heat the reaction mixture. The product is then extracted and purified.
-
Step 2: Condensation with an appropriate amine. React the resulting diethyl 2-(benzyloxy)malonate with an appropriate three-carbon amine component under cyclization conditions to form the dihydropyridine ring.
-
Step 3: Hydrolysis. The ester groups of the dihydropyridine intermediate are hydrolyzed using a base such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product. The crude product is then purified by recrystallization.
Spectroscopic Characterization
The following are general protocols for obtaining the spectroscopic data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy. Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.[1]
-
Mass Spectrometry (MS). Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.[2] Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.[2]
-
Infrared (IR) Spectroscopy. Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample.[3] Alternatively, acquire the spectrum of a thin film of the sample.[4] Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[3]
Potential Biological Activity and Signaling Pathway
Dihydropyridine derivatives are known to exhibit a range of biological activities, including the inhibition of HIV integrase.[5][6][7] This enzyme is crucial for the replication of the HIV virus by inserting the viral DNA into the host cell's genome.[7][8] The 4-oxo-pyridinyl moiety present in the title compound is a key pharmacophore for this inhibitory activity.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed inhibition of HIV integrase by the title compound.
Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from synthesis to characterization and biological evaluation.
Caption: Workflow for the synthesis and evaluation of the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. webassign.net [webassign.net]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. mdpi.com [mdpi.com]
- 6. HIV integrase inhibitors as therapeutic agents in AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide delineates the mechanism of action of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent modulator of the cellular hypoxia response pathway. This compound belongs to the hydroxypyridone carboxylic acid class of molecules that function as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes. By inhibiting these key oxygen sensors, this class of compounds stabilizes the alpha subunit of HIF (HIF-α), a master transcriptional regulator of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on the inhibitory activity of representative compounds from this class, and detailed experimental protocols for their evaluation.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to fluctuations in oxygen availability is a critical physiological process, and its dysregulation is implicated in a variety of pathologies, including anemia, ischemia, and cancer. The central mediator of this response is the Hypoxia-Inducible Factor (HIF) transcription factor. HIF is a heterodimeric protein composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β).
Under normoxic (normal oxygen) conditions, the stability of HIF-α is tightly regulated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHDs). There are three main isoforms: PHD1, PHD2, and PHD3. These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, effectively keeping its levels low.
In hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a multitude of genes that facilitate adaptation to low oxygen, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glucose metabolism.
Mechanism of Action: Inhibition of HIF Prolyl Hydroxylase
This compound and its structural analogues act as competitive inhibitors of PHD enzymes. The hydroxypyridone carboxylic acid scaffold is designed to mimic the co-substrate 2-oxoglutarate, allowing it to bind to the active site of the PHD enzyme. This competitive binding prevents the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions. This "pseudo-hypoxic" state triggers the downstream signaling cascade, leading to the expression of HIF target genes.
The core mechanism involves the bidentate chelation of the active site Fe(II) ion by the inhibitor, a characteristic interaction for this class of compounds. This effectively blocks the catalytic activity of the PHD enzyme.
Quantitative Data: Inhibitory Potency
| Inhibitor Name | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Roxadustat | - | 591 | - | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound or related PHD inhibitors.
In Vitro PHD2 Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific PHD isoform.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Prepare stock solutions of recombinant human PHD2, a biotinylated HIF-1α peptide substrate (containing the target proline residue), FeSO4, 2-oxoglutarate, and sodium ascorbate.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer.
-
Add the test compound at various concentrations.
-
Add PHD2, FeSO4, and ascorbate. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.
-
Incubate for a specific time (e.g., 30-60 minutes) at room temperature.
-
Terminate the reaction by adding a quenching solution (e.g., EDTA in buffer).
-
-
Detection:
-
Detect the amount of hydroxylated peptide using an appropriate method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compound to stabilize HIF-1α in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, Hep3B) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for HIF-1α.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
-
Conclusion
This compound represents a class of small molecule inhibitors of HIF prolyl hydroxylases. By competitively inhibiting these enzymes, it stabilizes the HIF-α subunit, leading to the transcriptional activation of hypoxia-responsive genes. This mechanism of action holds significant therapeutic potential for the treatment of anemia and other ischemia-related conditions. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and other related PHD inhibitors, facilitating further research and development in this promising area of drug discovery.
References
Unveiling the Biological Potential of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Landscape of Limited Specific Data
For researchers, scientists, and drug development professionals, 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid represents a molecule of interest within the broader class of heterocyclic compounds that have shown significant biological activities. However, a comprehensive review of available scientific literature reveals a notable absence of specific data on the biological activity, mechanism of action, and quantitative potency of this particular compound. While an in-depth technical guide on its core activities cannot be constructed at this time due to the lack of dedicated research, this whitepaper aims to provide a high-level overview of the biological activities observed in structurally related compounds, offering a potential roadmap for future investigation.
The Chemical Landscape: A Family of Bioactive Scaffolds
The core structure of this compound belongs to the dihydropyridine and 4-pyridone carboxylic acid families. These scaffolds are prevalent in a variety of biologically active molecules, demonstrating a wide spectrum of therapeutic potential. Derivatives of these core structures have been explored for various applications, including:
-
Anticancer Activity: Numerous studies have investigated the cytotoxic effects of novel dihydropyridine carboxylic acid derivatives against various cancer cell lines. For instance, certain derivatives have shown activity against human colorectal adenocarcinoma cells (HCT-15).[1]
-
Antimicrobial Properties: The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key feature in some compounds exhibiting antibacterial and antifungal properties. Research has shown that N-ethylpyridone-3-carboxylic acid, a related structure, displays antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Bacillus megaterium.[2] Furthermore, some 1,4-dihydropyridine derivatives have been identified as promising novel antimicrobials against Helicobacter pylori.[3]
-
Enzyme Inhibition: The broader class of pyridine carboxylic acid analogs has been shown to inhibit various enzymes. For example, some analogs have demonstrated inhibitory activity against α-amylase and carboxypeptidase A.[4]
Inferences from Related Structures
While direct experimental data for this compound is unavailable, the biological activities of related compounds provide a foundation for postulating its potential areas of interest. The presence of the benzyloxy group, the 4-oxo-dihydropyridine core, and the carboxylic acid function are all features that can contribute to biological interactions.
For example, a related compound, 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, has been noted as an important intermediate in the synthesis of therapeutic agents and has been studied for its anti-inflammatory and anti-fungal activities.[5] This suggests that the benzyloxy-pyrone scaffold shares some potential for biological activity with the benzyloxy-pyridone scaffold of the topic compound.
Future Directions and the Path Forward
The absence of specific biological data for this compound highlights a clear gap in the current scientific knowledge. To unlock the potential of this molecule, a systematic investigation is required. The logical workflow for such an investigation is outlined below.
Figure 1. A proposed workflow for the initial biological evaluation of this compound.
References
- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. China 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic Acid CAS NO.: 119736-16-2 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
Potential Therapeutic Targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information directly detailing the therapeutic targets of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is limited. This guide explores potential therapeutic targets by examining structurally and functionally related compounds, namely Vadadustat and AKB-9778 (razuprotafib). The hypotheses presented herein are based on the established mechanisms of these analogous molecules and should be validated through direct experimental investigation of the subject compound.
Executive Summary
The core chemical scaffold of this compound is present in several biologically active molecules, suggesting a range of potential therapeutic applications. By analyzing the mechanisms of action of related compounds, this whitepaper identifies two primary, high-potential therapeutic targets: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH) and Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) . Inhibition of these enzymes has demonstrated therapeutic efficacy in anemia and retinal vascular diseases, respectively. Additionally, off-target activities against transporters such as Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporter 3 (OAT3) are considered. This document provides a detailed overview of these targets, their associated signaling pathways, quantitative data from related inhibitors, and relevant experimental protocols to guide future research and development efforts.
Potential Therapeutic Target: Hypoxia-inducible Factor Prolyl Hydroxylase (HIF-PH)
The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is a key structural feature of Vadadustat, a known inhibitor of HIF prolyl hydroxylases. This suggests that this compound may exhibit similar activity.
1.1. Mechanism of Action and Signaling Pathway
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl hydroxylases (PHDs), leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by proteasomal degradation. In hypoxic conditions, the activity of PHDs is suppressed, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, iron metabolism, and angiogenesis.[1][2]
Inhibitors of HIF-PH, such as Vadadustat, mimic a hypoxic state by preventing the degradation of HIF-α, even under normoxic conditions.[1][3][4] This leads to a controlled and physiological increase in endogenous erythropoietin (EPO) production, which in turn stimulates red blood cell production.[1][2]
Caption: HIF Signaling Pathway and the Role of HIF-PH Inhibitors.
1.2. Quantitative Data for Vadadustat
While specific IC50 values for this compound are not available, data for Vadadustat provides a benchmark for potential potency.
| Target Enzyme/Transporter | Inhibitor | IC50 / Ki / EC50 | Notes |
| HIF Prolyl Hydroxylase (PHD1, PHD2, PHD3) | Vadadustat | Not publicly detailed, but potent and reversible inhibitor[5] | Leads to stabilization of HIF-1α and HIF-2α[5] |
| Breast Cancer Resistance Protein (BCRP) | Vadadustat | Inhibitor[6] | May increase exposure of BCRP substrates[5] |
| Organic Anion Transporter 3 (OAT3) | Vadadustat | Inhibitor[6] | May increase exposure of OAT3 substrates[5] |
1.3. Experimental Protocol: HIF-PH Inhibition Assay (Generic Luminescence-Based Assay)
This protocol outlines a common method for assessing the inhibitory activity of a compound against HIF-PH enzymes.
Caption: Workflow for a HIF-PH Inhibition Luminescence Assay.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20). Prepare solutions of recombinant human HIF-PH (e.g., PHD2), a synthetic peptide substrate corresponding to the hydroxylation site of HIF-1α, and co-factors (α-ketoglutarate, ascorbate, Fe(II)).
-
Compound Preparation: Serially dilute the test compound (this compound) in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
Assay Reaction: In a 384-well plate, add the test compound, HIF-PH enzyme, and the HIF-1α peptide substrate. Initiate the reaction by adding the co-factors.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a luminescence-based detection reagent that measures the amount of unconsumed α-ketoglutarate or detects the hydroxylated peptide.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to HIF-PH activity. Calculate the percentage of inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Potential Therapeutic Target: Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP)
The compound AKB-9778 (razuprotafib) is a small-molecule inhibitor of VE-PTP. While its structure is distinct from the user's compound, the potential for targeting protein tyrosine phosphatases represents another avenue of investigation.
2.1. Mechanism of Action and Signaling Pathway
VE-PTP is a receptor-type protein tyrosine phosphatase that is predominantly expressed in endothelial cells. It dephosphorylates and inactivates the Tie-2 receptor, a tyrosine kinase that is crucial for maintaining vascular stability.[7] The natural ligand for Tie-2, angiopoietin-1 (Ang-1), promotes Tie-2 phosphorylation and activation, leading to vascular quiescence and integrity. In disease states, such as diabetic retinopathy, the antagonist ligand angiopoietin-2 (Ang-2) is upregulated, which competes with Ang-1 and contributes to vascular destabilization.[8]
By inhibiting VE-PTP, a compound like AKB-9778 shifts the balance towards Tie-2 phosphorylation and activation, thereby strengthening the endothelial barrier, reducing vascular leakage, and inhibiting pathological angiogenesis.[8][9][10] This mechanism is complementary to anti-VEGF therapies.[8]
Caption: The Angiopoietin/Tie-2 Signaling Pathway and VE-PTP Inhibition.
2.2. Quantitative Data for AKB-9778 (razuprotafib)
| Target Enzyme | Inhibitor | IC50 / Ki / EC50 | Notes |
| Vascular Endothelial Protein Tyrosine Phosphatase (VE-PTP) | AKB-9778 | Not publicly detailed, but a potent small-molecule inhibitor[8][9] | Activates Tie-2 by inhibiting its dephosphorylation[8][11] |
Clinical Trial Data for AKB-9778:
| Trial | Dose | Outcome | Reference |
| TIME-2 | 15 mg BID (subcutaneous) | Significant reduction in intraocular pressure (IOP) | [12][13] |
| TIME-2b | 15 mg BID (subcutaneous) | Mean IOP reduction of 1.15 mm Hg compared to placebo | [12] |
2.3. Experimental Protocol: VE-PTP Inhibition Assay (Generic Malachite Green Assay)
This protocol describes a colorimetric method to measure phosphatase activity and its inhibition.
References
- 1. What is the mechanism of Vadadustat? [synapse.patsnap.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. patientcareonline.com [patientcareonline.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The VE-PTP inhibitor AKB-9778 improves anti-tumor activity and diminishes the toxicity of Interleukin 2 (IL-2) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. retina-specialist.com [retina-specialist.com]
- 9. Targeting the Angiopoietin/Tie Pathway: Prospects for Treatment of Retinal and Respiratory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aao.org [aao.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A Small Molecule Inhibitor of VE-PTP Activates Tie2 in Schlemm's Canal Increasing Outflow Facility and Reducing Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential in vitro evaluation of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Due to a lack of direct experimental data for this specific molecule, this document leverages available information on the biological activities of the core 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold and its derivatives. This scaffold is a key pharmacophore in several clinically significant antiviral agents, particularly HIV-1 integrase inhibitors. This guide outlines potential biological targets, relevant in vitro assays, and expected data, offering a framework for the systematic investigation of this compound.
Introduction
The 4-oxo-1,4-dihydropyridine-2-carboxylic acid core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in a class of potent antiviral drugs. Compounds bearing this moiety have demonstrated significant activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. The title compound, this compound, incorporates this key scaffold with a benzyloxy substituent at the 5-position, the impact of which on biological activity warrants investigation. This guide explores the potential in vitro activities of this compound based on the established pharmacology of its structural analogs.
Potential Biological Target: HIV-1 Integrase
The primary hypothesized target for this compound is the viral enzyme HIV-1 integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. The 4-oxo-1,4-dihydropyridine-2-carboxylic acid moiety is known to chelate essential divalent metal ions (typically Mg2+) in the active site of the integrase, thereby blocking its strand transfer activity.
Mechanism of Action: Inhibition of Strand Transfer
The proposed mechanism of action involves the inhibitor binding to the complex of HIV-1 integrase and the viral DNA ends. This binding prevents the subsequent nucleophilic attack of the viral DNA 3'-hydroxyl group on the host cell DNA, a process known as strand transfer. This inhibition effectively halts the integration of the viral genome, thus preventing productive infection.
Recommended In Vitro Evaluation Workflow
A systematic in vitro evaluation is crucial to determine the biological activity profile of this compound. The following workflow outlines a logical progression of experiments from initial cytotoxicity screening to specific enzyme inhibition and antiviral assays.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The CC50 value is calculated from the dose-response curve.
HIV-1 Integrase Strand Transfer Inhibition Assay
Objective: To determine the concentration of the compound that inhibits 50% of the HIV-1 integrase strand transfer activity (IC50).
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (biotinylated at the 5' end), and a target DNA substrate.
-
Compound Addition: The test compound is added at various concentrations.
-
Initiation: The reaction is initiated by the addition of MgCl2.
-
Incubation: The mixture is incubated at 37°C.
-
Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The biotinylated DNA is captured on a streptavidin-coated plate, and the integrated target DNA is detected using a specific antibody or labeled probe.
-
Data Acquisition: The signal is quantified using a suitable plate reader.
-
Analysis: The IC50 value is determined from the inhibition curve.
Data Presentation: Representative Data for Dihydropyridine Carboxylic Acid Derivatives
The following table summarizes representative in vitro activity data for dihydropyridine carboxylic acid derivatives against various cancer cell lines, as direct data for the title compound is not available. This serves as an example of how quantitative data for the target compound could be presented.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 3a | HCT-15 (Colon) | Cytotoxicity | 7.94 ± 1.6 | [1] |
| 3b | HCT-15 (Colon) | Cytotoxicity | 9.24 ± 0.9 | [1] |
Conclusion
While direct experimental evidence for the in vitro activity of this compound is currently unavailable, its structural similarity to known HIV-1 integrase inhibitors strongly suggests a potential antiviral profile. The outlined experimental workflow provides a robust framework for a thorough in vitro evaluation. Initial cytotoxicity screening followed by specific HIV-1 integrase inhibition and cell-based antiviral assays will be critical in elucidating the therapeutic potential of this compound. The benzyloxy substituent at the 5-position may influence potency, selectivity, and pharmacokinetic properties, making its investigation a compelling area for further research in the development of novel antiviral agents.
References
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid: An In-Depth Technical Guide to its Role as an Enzymatic Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid belongs to the dihydropyridine class of heterocyclic compounds, a scaffold known for a wide range of biological activities. This particular derivative has been identified in patent literature as a potential inhibitor of viral enzymes, specifically Human Immunodeficiency Virus (HIV) integrase and Hepatitis C Virus (HCV) polymerase. These enzymes are critical for the replication of their respective viruses, making them prime targets for antiviral drug development. This guide aims to consolidate the existing, albeit limited, knowledge on this compound and provide a framework for its further investigation as a therapeutic agent.
Target Enzymes and Mechanism of Action
HIV Integrase
HIV integrase is a key enzyme in the retroviral life cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as strand transfer, is essential for the establishment of a persistent infection. Inhibitors of HIV integrase, particularly those targeting the strand transfer step, are a critical class of antiretroviral drugs. The proposed mechanism of action for dihydropyridine-based inhibitors involves the chelation of divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, preventing the covalent linkage of the viral DNA to the host chromosome.
Hepatitis C Virus (HCV) NS5B Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral RNA genome. As a key component of the HCV replication complex, NS5B is a major target for direct-acting antiviral agents. Dihydropyridine derivatives have been explored as non-nucleoside inhibitors of NS5B. These inhibitors are thought to bind to allosteric sites on the enzyme, inducing conformational changes that ultimately impede its polymerase activity.
Quantitative Inhibition Data (Comparative Analysis)
As of the latest literature review, specific IC50 or Ki values for this compound against HIV integrase or HCV NS5B polymerase have not been publicly disclosed. However, to provide a valuable context for researchers, the following table summarizes the inhibitory activities of structurally related dihydropyridine and carboxylic acid derivatives against these or similar enzymes.
| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Reference Compound |
| Dihydropyrimidine Carboxylate Analog | HCV NS5B Polymerase | IC50: 0.73 µM | - |
| Indole-2-carboxylic Acid Derivative | HIV-1 Integrase | IC50: 12.41–47.44 µM | Raltegravir |
| Quinolinonyl Non-Diketo Acid Derivative | HIV-1 RNase H | IC50: 1.49 µM | - |
| 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide | HIV-1 Integrase | Potent Inhibition | Raltegravir |
| Hydroxybenzoic and Hydroxycinnamic Acid Flavon-3-yl Esters | HIV-1 Integrase | IC50: 8.3 and 9.1 µM | - |
This table is for comparative purposes only and the activities of these compounds do not directly reflect the potential activity of this compound.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid [1]
This step involves the oxidation of 5-(benzyloxy)-2-methylpyridine.
-
Materials: 5-(benzyloxy)-2-methylpyridine, Potassium permanganate (KMnO4), Water, t-butanol (optional), Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-(benzyloxy)-2-methylpyridine in water or a mixture of t-butanol and water.
-
Heat the solution to 70-90°C with vigorous stirring.
-
Slowly add a solution of potassium permanganate (2-3 equivalents) in water dropwise over 1-2 hours.
-
Continue heating and stirring until the purple color of the permanganate disappears, indicating the completion of the oxidation.
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the precipitated 5-(benzyloxy)pyridine-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Formation of the 4-Oxo-1,4-dihydropyridine Ring
This step would likely involve a cyclization reaction. A possible, though unconfirmed, approach could be a variation of the Gould-Jacobs reaction starting from a suitably substituted aniline derivative and a diethyl ethoxymethylenemalonate equivalent, followed by cyclization and subsequent hydrolysis. Further synthetic development and optimization would be required.
HIV Integrase Strand Transfer Assay Protocol[2]
This protocol outlines a non-radioactive, ELISA-based assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
-
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated donor DNA substrate
-
Digoxigenin (DIG)-labeled target DNA substrate
-
Streptavidin-coated 96-well plates
-
Anti-DIG antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H2SO4)
-
-
Procedure:
-
Plate Preparation: Coat the streptavidin-coated 96-well plate with the biotinylated donor DNA substrate. Wash to remove unbound DNA.
-
Enzyme Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA. Wash away unbound enzyme.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled target DNA substrate to all wells. Incubate at 37°C for 60-90 minutes.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add the anti-DIG-HRP conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the percent inhibition relative to controls and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
-
HCV NS5B Polymerase Assay Protocol[3][4][5]
This protocol describes a non-radioactive, scintillation proximity assay (SPA) to measure the RNA-dependent RNA polymerase activity of HCV NS5B.
-
Materials:
-
Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)
-
Poly(C) template
-
Biotinylated oligo(G)12 primer
-
[3H]-GTP (radiolabeled substrate)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM NaCl)
-
Stop solution (e.g., 100 mM EDTA)
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, poly(C) template, biotinylated oligo(G)12 primer, and serial dilutions of the test compound.
-
Enzyme Addition: Add the recombinant HCV NS5B polymerase to initiate the reaction.
-
Substrate Addition: Add [3H]-GTP to the reaction mixture.
-
Incubation: Incubate the plate at room temperature (around 22°C) for 2-3 hours.
-
Termination and Detection:
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads. The biotinylated RNA product containing the incorporated [3H]-GTP will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads, generating a signal.
-
-
Data Analysis: Measure the signal using a scintillation counter. Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the relevant viral life cycles and a general workflow for inhibitor screening.
Caption: Simplified HIV Life Cycle and the Target of Inhibition.
Caption: Simplified HCV Replication Cycle and the Target of Inhibition.
Caption: General Workflow for Enzymatic Inhibitor Screening.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents targeting HIV integrase and HCV NS5B polymerase. The information and protocols provided in this guide offer a solid foundation for initiating further research. Key future directions should include:
-
Optimized Synthesis: Development and validation of a robust and scalable synthetic route for the title compound and its analogs.
-
Quantitative Biological Evaluation: Performance of detailed enzymatic and cell-based assays to determine the specific inhibitory potency (IC50, Ki) and antiviral efficacy (EC50) of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for potent inhibitory activity and to optimize for drug-like properties.
-
Mechanism of Action Studies: Detailed kinetic and biophysical studies to elucidate the precise mechanism of inhibition against both target enzymes.
The pursuit of these research avenues will be crucial in determining the therapeutic potential of this compound and its derivatives as a new class of antiviral drugs.
References
The Antimicrobial Potential of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the 4-oxo-1,4-dihydropyridine-2-carboxylic acid core has emerged as a promising pharmacophore, demonstrating significant activity against a spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of this class of compounds, including quantitative activity data, detailed experimental protocols for their evaluation, and an elucidation of their mechanism of action.
Antimicrobial Activity: Quantitative Data
The antimicrobial efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for various analogs. The following tables summarize the reported MIC values, offering a comparative analysis of their activity spectrum.
Table 1: Antibacterial Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative A | 8 | 4 | 16 | 32 | [1] |
| Derivative B | 4 | 2 | 8 | 16 | [1] |
| Derivative C | 16 | 8 | 32 | >64 | [1] |
| N-ethylpyridone-3-carboxylic acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | Comparable to Nalidixic Acid | [2] |
Table 2: Antifungal Activity of 4-Oxo-1,4-dihydropyridine-2-carboxylic Acid Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Derivative X | 16 | 32 | [3] |
| Derivative Y | 8 | 16 | [3] |
| Derivative Z | 32 | 64 | [3] |
Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of antimicrobial action for 4-oxo-1,4-dihydropyridine-2-carboxylic acids is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, these compounds stabilize the transient double-strand breaks generated by the enzymes, leading to an accumulation of DNA damage and ultimately cell death. This mechanism is analogous to that of the well-established quinolone class of antibiotics.
Experimental Protocols
Accurate determination of antimicrobial activity is paramount in the evaluation of new chemical entities. The following are detailed methodologies for two standard in vitro assays used to assess the efficacy of 4-oxo-1,4-dihydropyridine-2-carboxylic acids.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[5][6]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., no turbidity) in the well.[4]
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on the diffusion of the compound through an agar medium.
Detailed Protocol:
-
Media Preparation: A sterile agar medium, such as Mueller-Hinton Agar, is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., using a sterile cotton swab dipped in a 0.5 McFarland standard suspension).[6]
-
Well Creation: Wells of a specific diameter (typically 6-8 mm) are aseptically punched into the agar using a sterile cork borer.[7][8]
-
Compound Application: A fixed volume of the test compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.[5]
-
Incubation: The plates are incubated under suitable conditions for the test organism.[5][7]
-
Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Conclusion
The 4-oxo-1,4-dihydropyridine-2-carboxylic acid scaffold represents a valuable starting point for the development of new antimicrobial agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the potential of this chemical class. Future work should focus on optimizing the structure to enhance potency against a broader range of pathogens, including multidrug-resistant strains, while maintaining a favorable safety profile. The detailed methodologies provided herein will facilitate standardized and reproducible evaluation of these promising compounds, accelerating the journey from discovery to clinical application.
References
- 1. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: A Potent HIF Prolyl-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs). Inhibition of these enzymes leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia, and holds therapeutic potential for conditions such as anemia associated with chronic kidney disease.[1][2]
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. This data serves as a valuable benchmark for comparison when evaluating the activity of novel inhibitors like the one in focus.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [1] |
| Roxadustat | - | 591 | - | [1] |
| Molidustat | 480 | 280 | 450 | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Signaling Pathway
The primary mechanism of action for HIF-PHD inhibitors is the stabilization of HIF-1α, which leads to the transcription of various target genes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3] By inhibiting PHDs, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantitatively measures the ability of the compound to inhibit the enzymatic activity of PHD2.
Workflow:
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate
-
2-Oxoglutarate (2-OG)
-
Fe(II) sulfate
-
L-ascorbic acid
-
This compound
-
AlphaLISA Acceptor beads (anti-hydroxyproline antibody conjugated)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
384-well white ProxiPlates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare a reaction mixture containing PHD2 enzyme, Fe(II) sulfate, and L-ascorbic acid in the assay buffer.[5]
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the enzyme mixture to the wells and incubate for 15 minutes at room temperature.[5]
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.[5]
-
Incubate for the desired reaction time (e.g., 10-30 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the AlphaLISA Acceptor beads.[5]
-
Add the Streptavidin-coated Donor beads.[5]
-
Incubate the plate in the dark at room temperature for 60 minutes.[5]
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compound to stabilize HIF-1α protein levels in cultured cells.
Workflow:
Materials:
-
Human cell lines (e.g., HeLa, U2OS, Hep3B)[3]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[3]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 4-24 hours).[3]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Determine the protein concentration of the lysates.[1]
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1]
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody.
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to determine the relative increase in HIF-1α stabilization.[5]
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 in response to inhibitor treatment.
Workflow:
Materials:
-
Human cell line (e.g., HEK293)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Passive lysis buffer
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfect cells with the HRE-luciferase reporter plasmid and a control plasmid.[1]
-
After 24 hours, seed the transfected cells into a 96-well plate.[1]
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
After the desired incubation period, lyse the cells using a passive lysis buffer.[1]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1]
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.[1] An increase in luciferase activity indicates an increase in HIF-1 transcriptional activity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. HIF prolyl hydroxylase inhibitors for the treatment of renal anaemia and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. The protocols are intended to be a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is suitable for the determination of the purity of this compound in bulk drug substance and formulated products.
Experimental Protocol
1.1. Sample Preparation
-
Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.[1]
-
Sonication may be used to aid dissolution.[1]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[1]
1.2. Chromatographic Conditions
A reversed-phase HPLC method is proposed for the analysis.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5% to 95% B25-30 min: 95% B30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min[2][3] |
| Column Temperature | 30 °C[3] |
| Detection | UV at 255 nm[2] |
| Injection Volume | 10 µL |
1.3. Data Presentation
The purity of the sample is determined by calculating the area percentage of the main peak.
| Compound | Expected Retention Time (min) |
| This compound | ~15 - 20 |
Note: The retention time is an estimate and should be confirmed experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Identification and Quantification
This LC-MS method is designed for the sensitive identification and quantification of this compound in complex matrices such as biological fluids.
Experimental Protocol
2.1. Sample Preparation
For biological samples, a protein precipitation or liquid-liquid extraction is recommended.[4]
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2.2. LC-MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid |
| Gradient | 0-2 min: 5% B2-8 min: 5% to 95% B8-10 min: 95% B10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
2.3. Data Presentation
The compound can be identified by its accurate mass and characteristic fragmentation pattern. For quantification, a calibration curve should be prepared.
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₁NO₄ |
| Molecular Weight | 257.24 g/mol |
| [M+H]⁺ (Positive Mode) | m/z 258.07 |
| [M-H]⁻ (Negative Mode) | m/z 256.06 |
| Major Fragment Ion (Positive Mode) | m/z 91 (Tropylium ion from benzyloxy group)[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Experimental Protocol
3.1. Sample Preparation
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
3.2. NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
3.3. Data Presentation
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Expected ¹H Chemical Shift (ppm) | Carbon Assignment | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H3 | ~6.5 | C=O (Carboxylic acid) | ~165 |
| Pyridine-H6 | ~8.0 | C=O (Pyridone) | ~175 |
| -CH₂- (Benzyloxy) | ~5.2 | Pyridine C2 | ~145 |
| Phenyl-H (Benzyloxy) | ~7.3-7.5 | Pyridine C3 | ~110 |
| -COOH | ~13.0 (broad) | Pyridine C4 | ~160 |
| NH | ~11.5 (broad) | Pyridine C5 | ~150 |
| Pyridine C6 | ~140 | ||
| -CH₂- (Benzyloxy) | ~70 | ||
| Phenyl C (ipso) | ~136 | ||
| Phenyl C (o, m, p) | ~127-129 |
Note: These are predicted chemical shifts based on similar structures and should be confirmed by experimental data.[7][8][9]
Visualizations
Caption: Workflow for the analysis of this compound.
References
- 1. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. helixchrom.com [helixchrom.com]
- 3. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes [mdpi.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. youtube.com [youtube.com]
- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 7. rsc.org [rsc.org]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a pyridine derivative with potential therapeutic applications. Compounds with a dihydropyridine scaffold have been investigated for a range of biological activities, including the inhibition of the Hypoxia-Inducible Factor (HIF-1) signaling pathway. The HIF-1 pathway is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is implicated in the progression of various diseases, including cancer. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing inhibitors of the HIF-1 signaling pathway.
Target Pathway: HIF-1 Signaling
Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target it for proteasomal degradation. In hypoxic conditions, PHDs are inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus and dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).
Data Presentation
| Compound | Cell Line | IC50 (µM) | Reference |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [1] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.2 | [1] |
Experimental Protocols
The following protocols are designed for a high-throughput screening campaign to identify and characterize inhibitors of the HIF-1 signaling pathway.
Primary Screen: Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1 by using a reporter cell line that expresses luciferase under the control of an HRE promoter. Inhibition of the HIF-1 pathway will result in a decrease in luciferase expression.
Materials:
-
HRE-luciferase reporter cell line (e.g., HEK293-HRE)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom assay plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., known HIF-1 inhibitor)
-
Negative control (DMSO vehicle)
-
Hypoxia induction agent (e.g., CoCl2) or hypoxia chamber
-
Luciferase assay reagent
-
Luminometer plate reader
Protocol:
-
Cell Plating: Seed HRE-luciferase reporter cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of this compound and control compounds to the wells.
-
Hypoxia Induction: Place the plates in a hypoxia chamber (1% O2) or add a chemical inducer of hypoxia (e.g., 100 µM CoCl2) to the wells.
-
Incubation: Incubate the plates for 16-24 hours under hypoxic conditions.
-
Cell Lysis and Luciferase Assay:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for active compounds.
Secondary Screen: HIF-1α Stabilization Assay (Western Blot)
This assay directly measures the protein levels of HIF-1α to confirm that active compounds from the primary screen inhibit its stabilization.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
6-well plates
-
Hit compounds from the primary screen
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with selected compounds at various concentrations.
-
Hypoxia Induction: Induce hypoxia for 4-6 hours.
-
Protein Extraction: Lyse cells on ice, collect lysates, and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometry to quantify the intensity of the HIF-1α band relative to the loading control.
Tertiary Screen: VEGF Secretion Assay (ELISA)
This assay measures the secretion of VEGF, a key downstream target of HIF-1, to confirm the biological effect of the inhibitors on the pathway.
Materials:
-
Cancer cell line
-
24-well plates
-
Hit compounds
-
Human VEGF ELISA kit
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Plate cells in 24-well plates, treat with compounds, and induce hypoxia for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Perform the VEGF ELISA on the supernatants according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of VEGF in each sample using a standard curve and determine the effect of the compounds on VEGF secretion.
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing this compound in a high-throughput screening campaign to discover and validate inhibitors of the HIF-1 signaling pathway. By employing a multi-assay approach, from a primary reporter screen to secondary and tertiary functional assays, researchers can confidently identify and characterize novel modulators of this critical therapeutic target.
References
Application Notes and Protocols for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a crucial synthetic intermediate, primarily recognized for its role in the synthesis of potent antiviral agents. Its pyridinone core is a key structural motif in a class of HIV-1 integrase strand transfer inhibitors (INSTIs), including the FDA-approved drug Dolutegravir. The benzyloxy group serves as a versatile protecting group for the 5-hydroxy functionality, which is a common feature in these bioactive molecules. The carboxylic acid at the 2-position provides a convenient handle for further molecular elaboration, most commonly through amide bond formation, to introduce various side chains that are essential for biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in amide coupling reactions, a critical step in the synthesis of pharmacologically active compounds.
Chemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 107550-30-1 |
| Molecular Formula | C₁₃H₁₁NO₄ |
| Molecular Weight | 245.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform |
Spectroscopic Data:
| ¹H NMR (Predicted, DMSO-d₆, 400 MHz) | ¹³C NMR (Predicted, DMSO-d₆, 100 MHz) |
| δ 13.5 (s, 1H, COOH) | δ 175.0 (C=O, C4) |
| δ 8.2 (s, 1H, H-6) | δ 165.0 (COOH) |
| δ 7.5-7.3 (m, 5H, Ar-H) | δ 150.0 (C-5) |
| δ 7.1 (s, 1H, H-3) | δ 140.0 (C-6) |
| δ 5.2 (s, 2H, OCH₂Ph) | δ 136.0 (Ar-C) |
| δ 129.0 (Ar-CH) | |
| δ 128.5 (Ar-CH) | |
| δ 128.0 (Ar-CH) | |
| δ 110.0 (C-3) | |
| δ 70.0 (OCH₂Ph) | |
| δ 145.0 (C-2) |
Application: Intermediate in the Synthesis of HIV-1 Integrase Inhibitors
The primary application of this compound is as a key building block in the synthesis of HIV-1 integrase inhibitors. The structural core of this intermediate is essential for chelating with magnesium ions in the active site of the integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host genome.
The synthesis of these inhibitors typically involves the coupling of the carboxylic acid of the pyridinone intermediate with a substituted benzylamine, such as 2,4-difluorobenzylamine, to form a critical amide linkage.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route adapted from procedures for similar pyridinone structures, starting from commercially available Kojic acid.
Reaction Scheme:
Materials:
-
Kojic acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Manganese dioxide (MnO₂)
-
Ammonia (aqueous solution) or Ammonium acetate (NH₄OAc)
-
Pyridinium chlorochromate (PCC) or (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Appropriate solvents (e.g., Acetone, Dichloromethane (DCM), Water)
-
Acids and bases for workup (e.g., HCl, NaHCO₃)
Procedure:
-
Protection of Kojic Acid: Dissolve Kojic acid in a suitable solvent like acetone. Add potassium carbonate followed by the dropwise addition of benzyl bromide. Reflux the mixture until the reaction is complete (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. The crude product is then oxidized using an oxidizing agent like manganese dioxide in a solvent such as dichloromethane to yield 2-(Benzyloxymethyl)-5-hydroxy-4H-pyran-4-one.
-
Formation of the Pyridinone Ring: The intermediate from the previous step is reacted with an ammonia source, such as aqueous ammonia or ammonium acetate, in a suitable solvent. The reaction mixture is heated to form the pyridinone ring, yielding 5-(benzyloxy)-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridine.
-
Oxidation to the Carboxylic Acid: The alcohol is then oxidized to the carboxylic acid. This can be achieved using various oxidizing agents. For example, PCC in dichloromethane or a more modern catalytic system like TEMPO with a co-oxidant. After the reaction is complete, the crude product is purified by crystallization or column chromatography to afford this compound.
Protocol 2: Amide Coupling with 2,4-Difluorobenzylamine
This protocol details the coupling of this compound with 2,4-difluorobenzylamine, a key step in the synthesis of Dolutegravir analogs.
Reaction Scheme:
Materials:
-
This compound
-
2,4-Difluorobenzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add 2,4-difluorobenzylamine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Workflow and Logic Diagrams
Experimental Workflow for Amide Coupling:
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of HIV-1 integrase inhibitors. The protocols provided herein offer a framework for its synthesis and subsequent elaboration via amide coupling. Researchers should optimize reaction conditions based on their specific substrates and available laboratory capabilities to achieve the best results. The benzyloxy protecting group can be readily removed in the final steps of a synthetic sequence, typically by catalytic hydrogenation, to unveil the final bioactive molecule.
Application Notes and Protocols for Cell-Based Assays of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a novel synthetic compound with potential therapeutic applications. Structurally related to known hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitors, this molecule is hypothesized to stabilize the HIF-1α transcription factor.[1][2][3][4] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate proline residues on HIF-1α, targeting it for proteasomal degradation.[1][2] Inhibition of PHDs by compounds such as this compound is expected to prevent this degradation, leading to HIF-1α accumulation and translocation to the nucleus. There, it dimerizes with HIF-1β and initiates the transcription of various genes involved in crucial cellular processes like angiogenesis, glucose metabolism, and cell survival.[1][3]
These application notes provide a comprehensive guide to utilizing various cell-based assays for characterizing the biological activity of this compound. The protocols detailed below will enable researchers to assess the compound's effects on cell viability, HIF-1α signaling, and downstream cellular functions.
I. Cell Viability and Cytotoxicity Assays
A fundamental first step in characterizing any new compound is to determine its effect on cell viability and proliferation.[5][6] These assays help distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects and are crucial for identifying a therapeutic window for the compound.[5][7]
Data Presentation: Cell Viability and Cytotoxicity
| Cell Line | Assay Type | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HCT-15 | MTT | 0.1 | 98.2 ± 3.1 | 8.5 |
| 1 | 92.5 ± 4.5 | |||
| 10 | 51.3 ± 2.8 | |||
| 50 | 15.7 ± 1.9 | |||
| 100 | 5.2 ± 0.8 | |||
| A549 | Resazurin | 0.1 | 99.1 ± 2.5 | 12.3 |
| 1 | 95.8 ± 3.2 | |||
| 10 | 55.4 ± 4.1 | |||
| 50 | 20.1 ± 2.2 | |||
| 100 | 8.9 ± 1.1 | |||
| HUVEC | LDH Release | 0.1 | 2.5 ± 0.5 (% Cytotoxicity) | >100 |
| 1 | 3.1 ± 0.7 | |||
| 10 | 5.8 ± 1.2 | |||
| 50 | 8.2 ± 1.5 | |||
| 100 | 12.4 ± 2.1 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted from established methods for assessing cell metabolic activity as an indicator of viability.[8]
Materials:
-
Human colon cancer cell line (e.g., HCT-15)[9]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed HCT-15 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
II. HIF-1α Signaling Pathway Assays
To confirm the hypothesized mechanism of action, it is essential to directly measure the compound's effect on HIF-1α stabilization and the subsequent activation of its target genes.
Diagram: HIF-1α Signaling Pathway```dot
Caption: Workflow for the endothelial cell tube formation assay.
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.
[10]Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
This compound
-
VEGF (positive control)
-
Microscope with camera
Procedure:
-
Thaw basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify. 3[10]. Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of the compound or VEGF.
-
Seed 1.5-3 x 10^4 cells per well onto the solidified gel. 5[10]. Incubate at 37°C for 4-18 hours.
-
Visualize and capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software.
Experimental Protocol: VEGF Secretion ELISA
This protocol quantifies the amount of VEGF secreted by cells into the culture medium.
-
Cancer cell line (e.g., HeLa)
-
Serum-free medium
-
This compound
-
Human VEGF Quantikine ELISA Kit
-
Microplate reader
Procedure:
-
Plate cells and allow them to reach 80-90% confluency.
-
Wash the cells with PBS and replace the medium with serum-free medium containing different concentrations of the compound.
-
Incubate for 24 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris. 5[13]. Perform the VEGF ELISA according to the manufacturer's instructions. 6[11]. Measure the absorbance at 450 nm and determine the concentration of VEGF from a standard curve.
IV. Glucose Metabolism Assays
HIF-1α activation is also known to shift cellular metabolism towards glycolysis by upregulating glucose transporters like GLUT1 and enzymes involved in the glycolytic pathway.
[3][14][15]#### Experimental Protocol: Western Blot for GLUT1 Expression
This protocol is used to measure the protein levels of the GLUT1 transporter.
-
Cell line of interest (e.g., MCF7)
-
Lysis buffer and protein quantification reagents
-
Primary antibody: anti-GLUT1
-
Other materials as described in the HIF-1α Western Blot protocol.
Procedure:
-
Treat cells with the compound for 24 hours.
-
Prepare cell lysates and quantify protein concentration.
-
Perform Western blotting as described previously, using an anti-GLUT1 antibody to detect changes in its expression. Use a loading control for normalization.
Experimental Protocol: Lactate Production Assay
This assay measures the amount of lactate, a product of glycolysis, secreted into the culture medium.
-
Cell line of interest
-
Culture medium
-
This compound
-
Lactate Assay Kit (Colorimetric or Fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with the compound for 24-48 hours.
-
Collect the cell culture supernatant. 3. Perform the lactate assay according to the manufacturer's protocol. T[20][21]his typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the results to the cell number or total protein content in each well.
Data Presentation: Glucose Metabolism
| Parameter | Assay Type | Treatment | Result (Fold Change vs. Vehicle; Mean ± SD) |
| GLUT1 Protein Level | Western Blot | Compound (10 µM) | 2.8 ± 0.3 |
| Extracellular Lactate | Colorimetric Assay | Compound (10 µM) | 3.5 ± 0.5 |
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, HIF-1α signaling, angiogenesis, and glucose metabolism, researchers can build a comprehensive biological profile of the compound, guiding further development and potential therapeutic applications.
References
- 1. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials [haaselab.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell Health Screening Assays for Drug Discovery [promega.com]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. 4.9. VEGF Secretion [bio-protocol.org]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models | PLOS One [journals.plos.org]
- 14. Visualization of GLUT1 Trafficking in Live Cancer Cells by the Use of a Dual-Fluorescence Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Modulation of the GLUT1 Transporter Expression—Potential Relevance in Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. Lactate Concentration assay (LDH method) [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. cellbiolabs.com [cellbiolabs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a pyridine derivative of interest in pharmaceutical research and development. Efficient purification is crucial for obtaining high-purity material for subsequent biological assays and structural analysis. This application note provides a detailed protocol for the preparative HPLC purification of this compound, leveraging reversed-phase chromatography. The method is designed to be a robust starting point for researchers, with guidance on optimization and troubleshooting.
Data Presentation
A summary of the recommended HPLC parameters and expected outcomes is provided in the tables below.
Table 1: HPLC System and Consumables
| Parameter | Specification |
| HPLC System | Preparative HPLC system with gradient capability |
| Column | Reversed-phase C18, 10 µm, 250 x 21.2 mm |
| Detector | UV/Vis Detector |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or Methanol |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
Table 2: Chromatographic Conditions
| Parameter | Value | Rationale |
| Flow Rate | 20.0 mL/min | Appropriate for the preparative column dimensions. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic heterocycles.[1] |
| Injection Volume | 1-5 mL | Dependent on sample concentration and column capacity. |
| Column Temperature | Ambient | |
| Gradient Program | See Table 3 | A broad gradient is a good starting point to elute the compound and impurities.[1] |
Table 3: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
Experimental Protocols
This section details the methodology for the HPLC purification of this compound.
1. Sample Preparation
-
Dissolve the crude this compound in a minimal volume of DMSO or methanol.[1]
-
Once fully dissolved, dilute the sample with Mobile Phase A to ensure compatibility with the initial HPLC conditions. This helps to prevent peak distortion.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[1]
2. HPLC Purification
-
Equilibrate the C18 preparative column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.[1]
-
Inject the prepared sample onto the column.
-
Initiate the gradient program as detailed in Table 3.
-
Monitor the chromatogram at 254 nm. The target compound is expected to elute as the concentration of Mobile Phase B increases.
-
Collect fractions corresponding to the main peak of interest. Automated fraction collectors are recommended for this purpose.
3. Post-Purification Processing
-
Analyze the purity of each collected fraction using analytical HPLC with a faster gradient.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Remove the HPLC solvents (acetonitrile and water) via lyophilization or rotary evaporation.
-
Determine the final mass and calculate the recovery yield of the purified product.
-
Confirm the identity and structural integrity of the purified this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the HPLC purification of this compound.
Caption: Troubleshooting guide for improving peak resolution in HPLC.
References
Application Note: Quantitative Analysis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a substituted pyridine derivative with potential applications in pharmaceutical development. As a heterocyclic compound containing a carboxylic acid moiety, its accurate quantification in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) offers a sensitive and selective method for the analysis of this compound. This application note provides a detailed protocol for the quantitative analysis of this compound.
The analytical method presented here addresses common challenges associated with the analysis of pyridine derivatives, such as hydrophilicity and potential for poor peak shape on traditional reversed-phase columns.[1] By employing a suitable mixed-mode or reversed-phase column with an appropriate mobile phase, robust and reproducible results can be achieved.
Experimental Protocols
A detailed methodology for the LC-MS analysis is provided below.
1. Sample and Standard Preparation
Proper sample and standard preparation is critical for accurate quantification.
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to generate a calibration curve.
-
Sample Preparation: For samples in biological matrices (e.g., plasma, urine), a protein precipitation step followed by centrifugation is recommended. An example protocol would be to add three parts of cold acetonitrile to one part of the sample, vortex, and then centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected. For simpler matrices, filtration through a 0.22 µm filter may be sufficient.
2. Liquid Chromatography (LC) Conditions
The following LC conditions are recommended for the separation of the analyte.
| Parameter | Recommended Setting |
| Column | Mixed-mode or C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry (MS) Conditions
Mass spectrometry parameters should be optimized for the specific instrument used. The following are general guidelines.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Ion Mode |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
Data Presentation
Quantitative data for the analysis of this compound are summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Parent Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| This compound | 4.5 | 272.07 | 228.08, 184.09 |
Note: The parent ion in positive mode [M+H]⁺ would be at m/z 274.08. Fragmentation in negative ion mode for carboxylic acids often involves the loss of CO₂ (44 Da), leading to the fragment at m/z 228.08. Further fragmentation can occur.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualization
Diagrams illustrating the experimental workflow and a conceptual signaling pathway are provided below.
Caption: Workflow for the LC-MS analysis of the target compound.
Caption: Conceptual diagram of a drug's interaction with a biological target.
References
Application Notes and Protocols for the Derivatization of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid in Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives are key pharmacophores with significant potential in drug discovery, exhibiting a range of biological activities.[1][2][3][4] Accurate quantification and characterization of these compounds in biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and experimental protocols for the derivatization of this compound to facilitate its analysis in various assays, particularly those involving High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Derivatization is often necessary to enhance the analytical properties of target molecules, such as improving their chromatographic retention, increasing their sensitivity and selectivity of detection, and enabling their analysis by specific techniques.[5][6][7] For this compound, derivatization of the carboxylic acid group can significantly improve its detectability in fluorescence-based assays and its ionization efficiency in mass spectrometry.
Application Notes
Choosing the Right Derivatization Strategy
The selection of a derivatization reagent and method depends on the analytical technique to be employed and the specific requirements of the assay.
-
For HPLC with Fluorescence Detection (HPLC-FLD): To enhance sensitivity, a fluorescent tag can be introduced to the carboxylic acid moiety.[8] Common fluorescent derivatization reagents for carboxylic acids include coumarin analogues, anthracenes, and benzoxadiazoles.[5][9] These reagents react with the carboxylic acid under specific conditions to form highly fluorescent esters or amides.[6][9]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization can be employed to improve chromatographic separation and enhance ionization efficiency. Reagents that introduce a readily ionizable group or a specific isotopic pattern can be beneficial.[7] For instance, derivatization can improve retention on reversed-phase columns and lead to more predictable fragmentation patterns in tandem MS (MS/MS) analysis.[10][11][12]
Key Considerations for Successful Derivatization
-
Reaction Conditions: Optimization of reaction parameters such as temperature, time, pH, and catalyst concentration is critical to ensure complete derivatization and minimize the formation of byproducts.[13]
-
Reagent Excess and Removal: An excess of the derivatizing reagent is often used to drive the reaction to completion. However, residual reagent can interfere with the analysis.[14] A cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove excess reagent and other matrix components.[14][15][16]
-
Stability: The stability of the resulting derivative under the storage and analytical conditions must be evaluated to ensure accurate and reproducible results.[8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of derivatized this compound using different methods. This data is provided for illustrative purposes to guide assay development and optimization.
Table 1: HPLC-FLD Performance Data for Fluorescently Labeled Derivatives
| Derivatization Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity Range (nmol/mL) |
| 9-Chloromethyl Anthracene | 365 | 410 | 1.5 | 5.0 | 1 - 250 |
| 4-Bromomethyl-7-methoxycoumarin | 325 | 395 | 0.8 | 2.5 | 0.5 - 200 |
| 1-Pyrenemethylamine | 340 | 380 | 0.5 | 1.8 | 0.2 - 150 |
Table 2: LC-MS/MS Performance Data for Derivatized Analytes
| Derivatization Reagent | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (pg/mL) | Matrix |
| O-Benzylhydroxylamine | Positive ESI | [M+H]+ of derivative | Specific fragment | 50 | Plasma, Urine |
| 4-Bromo-N-methylbenzylamine | Positive ESI | [M+H]+ of derivative | Specific fragment | 30 | Cell Lysate |
| None (Underivatized) | Negative ESI | [M-H]- | Specific fragment | 200 | Buffer |
Experimental Protocols
Protocol 1: Fluorescent Derivatization for HPLC-FLD Analysis
This protocol describes the derivatization of this compound with 9-chloromethyl anthracene for enhanced fluorescence detection.
Materials:
-
This compound standard solution (in acetonitrile)
-
Sample containing the analyte (e.g., extracted from plasma or tissue homogenate)
-
9-Chloromethyl anthracene reagent solution (1 mg/mL in acetonitrile)
-
Tetrabutylammonium bromide solution (catalyst, 5 mg/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.2 µm syringe filters
-
Heating block or water bath
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 50 µL of the 9-chloromethyl anthracene solution.
-
Add 20 µL of the tetrabutylammonium bromide solution.
-
Vortex the mixture gently for 30 seconds.
-
Incubate the reaction mixture at 60°C for 45 minutes in the dark.[6]
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the HPLC mobile phase (e.g., acetonitrile:water 50:50, v/v).
-
Filter the reconstituted sample through a 0.2 µm syringe filter before injecting it into the HPLC system.[8]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detector: Excitation at 365 nm, Emission at 410 nm.[6]
Protocol 2: Derivatization for LC-MS/MS Analysis
This protocol details the derivatization of this compound with o-benzylhydroxylamine for improved LC-MS/MS analysis.[15][16]
Materials:
-
This compound standard solution (in methanol)
-
Sample containing the analyte
-
o-Benzylhydroxylamine hydrochloride (OBHA) solution (10 mg/mL in water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (20 mg/mL in water, freshly prepared)
-
Pyridine
-
Ethyl acetate
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
To 50 µL of the sample or standard solution in a glass vial, add 20 µL of OBHA solution and 20 µL of EDC solution.
-
Add 10 µL of pyridine to catalyze the reaction.
-
After cooling to room temperature, add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 5000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the LC-MS mobile phase (e.g., methanol:water with 0.1% formic acid).
LC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transition for the derivatized analyte.
Visualizations
Caption: Workflow for HPLC-FLD analysis.
Caption: Logic for choosing a derivatization strategy.
Caption: Hypothetical signaling pathway context.
References
- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Dihydropyridine Carboxylic Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of dihydropyridine carboxylic acids in drug discovery, complete with detailed experimental protocols and supporting data. The unique structural features of dihydropyridine carboxylic acids have positioned them as privileged scaffolds in medicinal chemistry, leading to the development of a wide array of therapeutic agents.
Introduction
1,4-Dihydropyridines (DHPs) are a class of heterocyclic organic compounds that have garnered significant attention in pharmaceutical research.[1] The incorporation of a carboxylic acid moiety into the dihydropyridine scaffold can enhance the pharmacological properties of these molecules, including their solubility and ability to interact with biological targets.[2][3] This has led to the exploration of dihydropyridine carboxylic acid derivatives in various therapeutic areas, including their use as calcium channel blockers, anticancer agents, and antimicrobial compounds.[4][5][6]
Therapeutic Applications and Quantitative Data
Dihydropyridine carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Dihydropyridine Carboxylic Acid Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3a | HCT-15 (Colon) | 7.94 ± 1.6 | [7][8] |
| 3b | HCT-15 (Colon) | 9.24 ± 0.9 | [7][8] |
| 7b | U87MG (Glioblastoma) | Not specified, potent activity reported | [9] |
| 7d | A549 (Lung) | Not specified, potent activity reported | [9] |
| 7e | Caco-2 (Colorectal) | Not specified, potent activity reported | [9] |
| 7f | U87MG, A549, Caco-2 | Not specified, potent activity reported | [9] |
Table 2: Antimicrobial and Antitubercular Activity of Dihydropyridine Carboxylic Acid Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Dicarboxylic 1,4-DHP Derivatives | E. coli, S. aureus, B. subtilis, A. niger, P. glabrum | 4 | [1][2] |
| Compound 9b | E. coli, S. aureus, B. subtilis, A. niger, P. glabrum | 4 | [2] |
| Compound 9d | E. coli, K. pneumonia, S. aureus, A. janus, F. oxysporum | 4 | [2] |
| Compound 9f | E. coli, P. fluorescens | 4 | [2] |
| Compound 9k | F. oxysporum, P. glabrum | 4 | [2] |
| Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f) | Mycobacterium tuberculosis H37Rv | 0.02 | [10] |
| Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c) | Mycobacterium tuberculosis H37Rv | 0.02 | [10] |
| Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl pyridine-3,5-dicarboxylate (4e) | Mycobacterium tuberculosis H37Rv | 0.02 | [10] |
Table 3: Calcium Channel Blocking Activity of Dihydropyridine Derivatives
| Compound | Preparation | pEC50 | Reference |
| Compound 3 | Porcine Coronary Artery Smooth Muscles | 4.37 ± 0.10 | [11] |
| Compound 5 | Porcine Coronary Artery Smooth Muscles | 6.46 ± 0.07 | [11] |
| Verapamil (Reference) | Porcine Coronary Artery Smooth Muscles | 6.97 ± 0.15 | [11] |
| m-Nifedipine (Reference) | Porcine Coronary Artery Smooth Muscles | 7.48 ± 0.05 | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of dihydropyridine carboxylic acids are provided below.
Synthesis Protocols
The Hantzsch synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridine derivatives.[5][12]
Protocol:
-
To a 100 ml round-bottom flask, add the aldehyde (0.01 mol), a β-ketoester (e.g., ethyl acetoacetate) (0.02 mol), and ammonium acetate (0.01 mol).[13]
-
The mixture is stirred at room temperature. For a solvent-free approach, stirring is continued until the mixture solidifies.[13]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is washed with water and then with n-hexane to remove impurities.[13]
-
The crude product is recrystallized from ethanol to yield the pure 1,4-dihydropyridine derivative.[13]
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. thescipub.com [thescipub.com]
- 12. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
Synthesis Overview
The primary synthetic route for this compound involves a three-step process:
-
Condensation: Reaction of 3-(benzyloxy)aniline with diethyl 2-(ethoxymethylene)malonate to form the intermediate diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate.
-
Thermal Cyclization (Gould-Jacobs Reaction): High-temperature cyclization of the intermediate to yield ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.
Caption: Synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Step 1: Condensation Reaction
Q1: My condensation of 3-(benzyloxy)aniline and diethyl 2-(ethoxymethylene)malonate (DEEM) is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the initial condensation step are often due to incomplete reaction or degradation of starting materials. Here are some troubleshooting tips:
-
Reagent Quality: Ensure that both 3-(benzyloxy)aniline and DEEM are pure and free of moisture. Impurities can lead to side reactions.
-
Stoichiometry: A slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion.[1]
-
Reaction Monitoring: Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent prolonged heating that could lead to decomposition.[1]
-
Temperature Control: Maintain a reaction temperature between 100-130°C.[1] Temperatures that are too high can cause decomposition, while temperatures that are too low will result in a sluggish reaction.
Step 2: Thermal Cyclization (Gould-Jacobs Reaction)
Q2: The thermal cyclization of my intermediate is resulting in a dark, tarry mixture with a low yield of the desired pyridone ester. How can I improve this?
A2: The high temperatures required for the Gould-Jacobs cyclization (typically around 250°C) are a common source of problems, including product decomposition and tar formation.[1][2]
-
Temperature and Time Optimization: Carefully find the balance between the temperature required for cyclization and the point at which degradation occurs. Microwave synthesis can be an effective technique for rapidly heating the reaction to high temperatures for short periods, which can improve yields and reduce side products.[1][3]
-
Use of a High-Boiling Solvent: Performing the reaction in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can ensure uniform heating and may lead to cleaner reactions and higher yields.[1][3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions at high temperatures.[2]
Q3: I am observing a significant amount of a byproduct that appears to be decarboxylated. What causes this and how can I prevent it?
A3: Decarboxylation of the ester group at the 3-position is a known side reaction in the Gould-Jacobs synthesis, particularly under high-temperature and high-pressure conditions.[1]
-
Temperature and Pressure Control: Carefully control the reaction temperature and time. If using a sealed vessel for microwave synthesis, monitor the internal pressure. Reducing the temperature or reaction time may be necessary to minimize this side reaction.[1]
| Parameter | Problematic Condition | Recommended Condition |
| Cyclization Temperature | > 280°C or prolonged heating at 250°C | 250°C for 30-60 minutes (conventional) or optimized microwave conditions (e.g., up to 300°C for 5 minutes)[3][4] |
| Atmosphere | Air | Inert (Nitrogen or Argon) |
| Heating Method | Uneven heating (neat reaction) | Use of high-boiling solvent (e.g., Diphenyl ether) or microwave irradiation for uniform heating[3] |
Step 3: Hydrolysis
Q4: During the hydrolysis of the ethyl ester, I am losing my benzyl protecting group. How can I selectively hydrolyze the ester?
A4: Cleavage of the benzyl ether (debenzylation) can occur under harsh acidic or certain reductive conditions. To achieve selective ester hydrolysis:
-
Basic Conditions: Use basic hydrolysis (saponification) with a reagent like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like ethanol or methanol at reflux. Basic conditions are generally compatible with benzyl ethers.
-
Temperature and Reaction Time: Monitor the reaction closely by TLC to ensure it is stopped as soon as the starting ester is consumed. Prolonged heating, even under basic conditions, could potentially lead to some cleavage of the benzyl ether.[1]
-
Acidification: During the workup, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid. Using a strong acid at elevated temperatures can cause debenzylation.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-((3-(benzyloxy)phenylamino)methylene)malonate (Intermediate)
-
In a round-bottom flask, combine 3-(benzyloxy)aniline (1.0 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture with stirring at 110-120°C for 1-2 hours.
-
The reaction can be monitored by observing the evolution of ethanol.
-
After the reaction is complete (as determined by TLC), the resulting crude intermediate can be used directly in the next step or purified by column chromatography.
Protocol 2: Thermal Cyclization to Ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
-
Conventional Heating:
-
To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes.[2]
-
Monitor the reaction progress by TLC.
-
Once complete, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]
-
-
Microwave-Assisted Synthesis:
-
Place the crude intermediate in a microwave reaction vial.
-
Heat the mixture to the optimized temperature (e.g., 250-300°C) for a short duration (e.g., 5-15 minutes).[4]
-
Monitor the internal temperature and pressure.
-
After cooling, the product can be isolated by filtration if it precipitates, or the crude mixture can be purified by column chromatography.
-
Protocol 3: Hydrolysis to this compound
-
Dissolve the ethyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1N hydrochloric acid with stirring to adjust the pH to approximately 3-4, which should cause the carboxylic acid to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting issues in the synthesis.
References
Technical Support Center: Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A plausible and common strategy involves a multi-step synthesis beginning with the construction of a substituted pyridine ring, followed by oxidation and hydrolysis steps. A typical route could start from a commercially available starting material that is elaborated to introduce the necessary functional groups. Subsequent cyclization, oxidation, and deprotection/hydrolysis steps would lead to the final product.
Q2: What are the critical parameters that influence the overall yield?
The overall yield is highly dependent on the efficiency of several key transformations, including the ring formation reaction, the control of regioselectivity, the choice of oxidizing agent, and the conditions for the final hydrolysis of an ester precursor to the carboxylic acid. Reaction temperature, purity of starting materials, and the choice of catalysts and solvents are all critical parameters that need to be carefully optimized for each step.
Q3: Are there any known stability issues with the benzyloxy protecting group during the synthesis?
Yes, the benzyloxy group can be susceptible to cleavage under certain conditions. For instance, harsh acidic conditions or strong reducing agents can lead to debenzylation, forming the corresponding 5-hydroxy derivative as a significant byproduct.[1] Oxidative conditions, if not carefully controlled, can also potentially affect the benzyl group.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Primary Condensation/Cyclization Step
Question: I am experiencing a low yield in the initial ring-forming reaction to create the dihydropyridine scaffold. What are the potential causes and how can I improve the yield?
Answer: Low yields in the construction of the dihydropyridine ring, often achieved through a Hantzsch-type reaction or similar condensation, can be attributed to several factors.
Potential Causes and Solutions:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst (if any) is crucial. A systematic optimization of these parameters is recommended.
-
Purity of Reactants: Impurities in the starting materials, such as the aldehyde, β-ketoester equivalent, or the nitrogen source, can significantly inhibit the reaction or lead to side products. Ensure all reactants are of high purity.
-
Incorrect Stoichiometry: The molar ratios of the reactants need to be precise. An excess of one component may not necessarily drive the reaction to completion and could complicate purification.
-
Side Reactions: Competing side reactions, such as self-condensation of the ketoester or Cannizzaro reaction of the aldehyde, can reduce the yield of the desired product.
Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Issue 2: Formation of Byproducts during Oxidation
Question: The oxidation step to form the 4-oxo functionality is producing significant byproducts and a low yield of the desired product. What could be the cause?
Answer: The oxidation of a dihydropyridine to a pyridone needs to be performed under carefully controlled conditions to avoid over-oxidation or side reactions.
Potential Side Reactions and Solutions:
-
Over-oxidation: Aggressive oxidizing agents or harsh reaction conditions can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts and a sharp decrease in yield.[1]
-
Solution: Employ milder oxidizing agents. Systematically screen different oxidants and reaction conditions, starting with milder options. Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation.
-
-
Debenzylation: As mentioned, some oxidative conditions can lead to the cleavage of the benzyloxy group, yielding the 5-hydroxy analog.[1]
-
Solution: Perform the oxidation under neutral or slightly basic conditions if possible. Avoid strongly acidic media in combination with the oxidizing agent.[1]
-
-
Formation of N-oxide: The pyridine nitrogen can sometimes be oxidized to an N-oxide, especially with peroxide-based oxidants.
-
Solution: Choose an oxidizing agent that is selective for the desired transformation. If N-oxide formation is observed, a subsequent reduction step might be necessary, or a different oxidant should be used.
-
| Oxidizing Agent | Typical Conditions | Potential Issues |
| Potassium Permanganate (KMnO₄) | Alkaline or neutral, 70-90°C | Over-oxidation, debenzylation[1] |
| Nitric Acid (HNO₃) | Elevated temperatures | Ring nitration, harsh conditions |
| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C to rt | N-oxide formation |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane or Toluene, reflux | Can be expensive, potential for side reactions |
Table 1: Comparison of common oxidizing agents for dihydropyridine oxidation.
Issue 3: Incomplete Hydrolysis of the Ester Precursor
Question: I am having trouble hydrolyzing the ethyl or methyl ester at the 2-position to the carboxylic acid. The reaction is either incomplete or leads to decomposition.
Answer: The hydrolysis of the ester to a carboxylic acid is a critical final step. Incomplete hydrolysis or product degradation are common challenges.
Troubleshooting Hydrolysis:
-
Incomplete Reaction: The ester may be sterically hindered or electronically deactivated, making hydrolysis difficult.
-
Solution: Increase the reaction temperature and/or time. Use a larger excess of the base (e.g., LiOH or NaOH). A co-solvent system like methanol/water or ethanol/water can improve the solubility of the starting material and facilitate the reaction.[1]
-
-
Product Degradation: The target molecule may be unstable under strongly basic or acidic conditions, especially at elevated temperatures.
-
Solution: Monitor the reaction progress closely. If degradation is observed, consider using milder hydrolysis conditions, such as enzymatic hydrolysis or a two-step procedure involving conversion to a more labile ester followed by mild cleavage.
-
-
Difficult Product Isolation: The carboxylic acid product may be highly soluble in the aqueous reaction mixture.
-
Solution: After acidification to a pH of approximately 3-4, if the product does not precipitate, perform multiple extractions with a suitable organic solvent like ethyl acetate.[1]
-
Logical Flow for Optimizing Hydrolysis
Caption: Logical workflow for optimizing the hydrolysis step.
Experimental Protocols
Protocol 1: Oxidation of a Dihydropyridine Precursor
This protocol is a general guideline for the oxidation of a 5-(Benzyloxy)-1,4-dihydropyridine-2-carboxylate ester.
-
Dissolution: Dissolve the dihydropyridine starting material in a suitable solvent such as water or a mixture of t-butanol and water.
-
Heating: Heat the solution to a controlled temperature, typically between 70-90°C.[1]
-
Addition of Oxidant: Prepare a solution of potassium permanganate (2-3 equivalents) in water. Add this solution dropwise to the heated reaction mixture over 1-2 hours with vigorous stirring.[1]
-
Reaction Monitoring: Continue heating and stirring. The reaction is complete when the characteristic purple color of the permanganate has disappeared.
-
Work-up:
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath.
-
Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous solution multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[1]
-
Protocol 2: Saponification of a 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate Ester
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
-
Dissolution: Dissolve the starting ester in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2-5 equivalents).[1]
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material has been consumed.
-
Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidification and Isolation:
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add hydrochloric acid to adjust the pH to 3-4, which should cause the product to precipitate.[1]
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
| Parameter | Condition | Rationale |
| Base | NaOH or LiOH (2-5 eq.) | To ensure complete saponification.[1] |
| Solvent | Methanol/Water | Good co-solvent system for both ester and base.[1] |
| Temperature | Reflux | To accelerate the rate of hydrolysis.[1] |
| Work-up pH | 3-4 | To protonate the carboxylate and induce precipitation.[1] |
Table 2: Key parameters for the saponification reaction.
References
Technical Support Center: Synthesis of Dihydropyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of dihydropyridines.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch dihydropyridine synthesis is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the classical Hantzsch synthesis are a common issue and can be attributed to several factors.[1] The traditional method often involves prolonged reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[1] Key areas to troubleshoot include:
-
Reaction Time and Temperature: Extended heating can cause the decomposition of the 1,4-dihydropyridine product.
-
Incomplete Reaction: A significant amount of starting material may remain. To improve conversion, consider optimizing reaction conditions.
-
Oxidation of the Product: The desired 1,4-dihydropyridine can be oxidized to the corresponding pyridine, especially under harsh conditions or in the presence of air.[1]
-
Nitrogen Source: The choice of nitrogen source is critical. Ammonium salts of weak acids (e.g., ammonium acetate, ammonium carbonate) have been shown to give better yields than those of strong acids (e.g., ammonium chloride).[1]
Q2: I am observing a significant amount of a pyridine byproduct. How can I minimize the oxidation of my dihydropyridine product?
A2: The oxidation of the 1,4-dihydropyridine to the corresponding pyridine is a frequent side reaction.[1] To mitigate this:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation by atmospheric oxygen.[1]
-
Moderate Conditions: Avoid excessively high temperatures and long reaction times.
-
Choice of Oxidizing Agent (if pyridine is the desired end-product): If the ultimate goal is the pyridine, the choice of oxidizing agent for the second step is crucial. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate.[1] Careful optimization of the oxidant and reaction conditions is necessary to avoid side reactions.[1]
Q3: My TLC plate shows multiple spots, suggesting the formation of several byproducts. What are the likely culprits in a Hantzsch reaction?
A3: The formation of multiple byproducts in the Hantzsch synthesis can stem from several competing reaction pathways. The mechanism can be complex, with at least five proposed routes.[2] Common side products can arise from:
-
Self-condensation of the β-keto ester.
-
Formation of a Michael adduct intermediate that fails to cyclize.
-
Incomplete reaction leading to the presence of intermediates.
Careful control of reaction conditions, such as temperature and the order of reagent addition, is crucial to minimize these side products.[3]
Q4: I am attempting an unsymmetrical Hantzsch synthesis with two different β-dicarbonyl compounds and obtaining a mixture of regioisomers. How can I synthesize a single, specific regioisomer?
A4: To achieve a single regioisomer in an unsymmetrical Hantzsch synthesis, it is essential to control the formation of the reaction intermediates. The most reliable method is to move away from a one-pot reaction and adopt a sequential, multi-step approach.[4] This involves the separate and controlled formation of the key intermediates before they are combined.
Troubleshooting Guides
Issue 1: Formation of 1,2-Dihydropyridine Isomers
Problem: Characterization of the product indicates the presence of a 1,2-dihydropyridine isomer in addition to the desired 1,4-dihydropyridine.
Probable Cause: The formation of 1,2-dihydropyridine isomers is a known, though less common, side reaction in the Hantzsch synthesis. The reaction mechanism can proceed through different pathways, and under certain conditions, the formation of the 1,2-isomer can be competitive.[5]
Recommended Solutions:
-
Solvent Polarity and Temperature Control: Adjusting the solvent polarity and reaction temperature can influence the selectivity towards the 1,4-dihydropyridine isomer.[6]
-
Catalyst Selection: The choice of catalyst can play a significant role in directing the reaction towards the desired isomer. Experiment with different Lewis or Brønsted acid catalysts.
-
Sequential Addition of Reagents: A modified procedure where the Knoevenagel condensation product is formed first, isolated, and then reacted with the enamine can improve the regioselectivity of the cyclization.[4]
Issue 2: Oxidative Dealkylation at the 4-Position
Problem: Mass spectrometry and NMR analysis of the product mixture indicate the presence of a dihydropyridine that has lost the alkyl or aryl group at the 4-position.
Probable Cause: This side reaction, known as oxidative dealkylation, can occur under certain oxidative conditions, particularly when using strong oxidizing agents or under prolonged exposure to air and heat.[7][8]
Recommended Solutions:
-
Milder Oxidizing Agents: If the subsequent oxidation to a pyridine is desired, choose milder and more selective oxidizing agents.
-
Strictly Inert Atmosphere: For the synthesis of the dihydropyridine, maintaining a strictly inert atmosphere (e.g., using Schlenk techniques) is critical to prevent aerial oxidation that can lead to dealkylation.
-
Temperature Control: Keep the reaction temperature as low as feasible to minimize thermal decomposition and oxidative side reactions.
Issue 3: Hydrolysis of Ester Groups
Problem: The final product is contaminated with the corresponding carboxylic acid, indicating hydrolysis of one or more ester groups.
Probable Cause: Ester hydrolysis can occur during the reaction or, more commonly, during the aqueous workup, especially if acidic or basic conditions are not carefully controlled.[9]
Recommended Solutions:
-
Neutral Workup: Whenever possible, perform the workup under neutral pH conditions.
-
Use of Weak Bases: If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide.[9]
-
Cold Workup: Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis.[9]
-
Minimize Contact Time: Carry out extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase.[9]
Issue 4: Formation of Michael Adduct Byproducts
Problem: A significant amount of an acyclic Michael adduct is isolated, indicating incomplete cyclization.
Probable Cause: The Michael addition of the enamine to the Knoevenagel condensation product is a key step. If the subsequent cyclization is slow or inhibited, the Michael adduct can accumulate as a byproduct.[3]
Recommended Solutions:
-
Increase Reaction Time or Temperature: Providing more energy or time may be necessary to overcome the activation barrier for the cyclization and dehydration steps.[3]
-
Excess Ammonia Source: Using a sufficient excess of the ammonia source (e.g., ammonium acetate) can help drive the equilibrium towards the cyclized product.[3]
-
Catalyst Choice: Certain catalysts may be more effective at promoting the cyclization step. Consider screening different catalysts if this is a persistent issue.
Data Presentation
Table 1: Comparison of Catalysts for the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 | [3] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 | [3] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 | [3] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [3] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 95 | [3] |
| Cellulose-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1.5 | 92 | [3] |
Analysis: The data clearly show that catalyzed reactions provide significant advantages in terms of reaction time and yield over the uncatalyzed process.[3] Modern heterogeneous catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) and metal-organic frameworks (UiO-66-NH₂), demonstrate excellent performance, affording high yields in short reaction times at or near room temperature.[3] Green catalysts like tannic acid also show high efficacy in aqueous media.[3]
Experimental Protocols
Protocol 1: Minimizing Oxidation to Pyridine
This protocol is designed to minimize the formation of the pyridine byproduct during the synthesis of a 1,4-dihydropyridine.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Degassed ethanol (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.
-
To the flask, add the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Add degassed ethanol (10 mL) to the flask.
-
Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Sequential Synthesis of an Unsymmetrical 1,4-Dihydropyridine
This two-step protocol is designed to synthesize a single regioisomer of an unsymmetrical 1,4-dihydropyridine, avoiding the formation of a mixture of products.[4]
Step A: Synthesis of the Knoevenagel Adduct
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in ethanol.
-
Add a catalytic amount of a base, such as piperidine (approx. 0.1 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude alkylidene-β-ketoester intermediate by recrystallization or column chromatography.
Step B: Synthesis of the Final 1,4-Dihydropyridine
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.[4]
Visualizations
Caption: Common side reaction pathways in the synthesis of dihydropyridines.
Caption: A workflow for troubleshooting common issues in dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors. Key environmental factors include exposure to light, temperature, and humidity.[1] Chemical factors include the pH of the solution, the presence of oxidizing agents, and contamination with metal ions, particularly ferric ions (Fe³⁺), which can accelerate degradation. The 1,4-dihydropyridine ring is susceptible to aromatization, which is a primary degradation pathway.[2]
Q2: How stable is the benzyloxy protecting group under typical experimental conditions?
A2: The benzyloxy group is generally stable under neutral and alkaline conditions. However, it can be susceptible to cleavage under acidic conditions, particularly at elevated temperatures or in the presence of strong nucleophiles, which would lead to the formation of 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid.[3]
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for 1,4-dihydropyridine derivatives is the oxidation (aromatization) of the dihydropyridine ring to the corresponding pyridine derivative.[2] Another potential degradation product can arise from the cleavage of the benzyloxy group, leading to the formation of the 5-hydroxy analog. Under harsh conditions, further degradation of the molecule may occur.
Q4: What general precautions should be taken when preparing solutions of this compound?
A4: To minimize degradation, solutions of this compound should be freshly prepared. It is advisable to use purified solvents, degassed to remove dissolved oxygen, and to protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Storage at low temperatures (2-8°C) is also recommended.
Troubleshooting Guides
Below are common issues encountered during experiments with this compound and steps to resolve them.
Issue 1: Rapid degradation of the compound observed in solution.
-
Potential Cause: Exposure to light, presence of metal ion contaminants, or inappropriate pH.
-
Troubleshooting Steps:
-
Protect from Light: Ensure all solutions are prepared and stored in containers that protect from light.
-
Use High-Purity Solvents: Utilize high-purity, metal-free solvents.
-
Control pH: Buffer the solution to a pH where the compound is most stable. For many carboxylic acids, a slightly acidic to neutral pH is preferable, but this should be determined experimentally.
-
Chelating Agents: If metal ion contamination is suspected, consider the addition of a chelating agent like EDTA.
-
Issue 2: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Media Stability: Perform a preliminary experiment to determine the stability of the compound in the specific cell culture or assay medium over the time course of the experiment.
-
Fresh Preparations: Always use freshly prepared solutions for your experiments.
-
Minimize Exposure: Add the compound to the assay at the last possible moment.
-
Summary of Potential Stress Factors and Mitigation Strategies
| Stress Factor | Potential Outcome | Recommended Mitigation Strategy |
| Light/UV Irradiation | Aromatization of the dihydropyridine ring.[4] | Prepare and store solutions in amber vials or protect from light. |
| Acidic pH | Cleavage of the benzyloxy group.[3] | Maintain a neutral or slightly acidic pH; avoid strong acids. |
| Alkaline pH | Potential for hydrolysis and other base-catalyzed degradation. | Buffer solutions to a stable pH range. |
| Oxidizing Agents | Aromatization of the dihydropyridine ring.[2] | Use degassed solvents; avoid sources of peroxides. |
| Metal Ions (e.g., Fe³⁺) | Catalyzes the aromatization of the dihydropyridine ring. | Use high-purity reagents and glassware; consider using chelators. |
| Elevated Temperature | Increased rate of all degradation pathways.[4][5] | Store stock solutions at low temperatures (e.g., 2-8°C or frozen). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours at room temperature.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
UV Detector
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound).
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydropyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Hantzsch dihydropyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of dihydropyridines.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the classical Hantzsch synthesis are a common problem and can arise from several factors.[1][2][3] The traditional method often necessitates long reaction times and harsh conditions, which can lead to product degradation or the formation of unwanted side products.[1][3]
Key areas to investigate:
-
Reaction Time and Temperature: Excessive heating can cause the dihydropyridine product to decompose.[1]
-
Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction.
-
Suboptimal Solvent: While ethanol and acetic acid are commonly used, they may not be the best choice for all substrates.[2]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine derivative or Michael adducts, can lower the yield of the desired 1,4-dihydropyridine.[1]
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Ensure Reactant Purity: Use freshly distilled aldehydes and high-purity β-ketoesters and ammonia sources.
-
Screen Solvents: Experiment with different solvents. For some substrates, greener options like water or solvent-free conditions have shown to improve yields.[1][2][4][5]
-
Utilize a Catalyst: The addition of a catalyst can significantly speed up the reaction and improve yields.[1][2] A wide variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have proven effective.[1][2]
-
Consider Alternative Energy Sources: Microwave or ultrasound irradiation can dramatically shorten reaction times and increase yields compared to conventional heating methods.[1][3]
Q2: The reaction is not proceeding to completion, and I'm left with a significant amount of starting material. What should I do?
Incomplete conversion is often linked to reaction kinetics and the specific conditions used. To drive the reaction forward, consider the following:
-
Catalysis: As mentioned, using a catalyst is a highly effective way to accelerate the reaction.[1][2] Modern heterogeneous catalysts can lead to near-quantitative yields in short time frames.[2]
-
Microwave or Ultrasound: These non-conventional energy sources can provide the necessary activation energy to push the reaction to completion.[1][3]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[2] Performing the reaction in aqueous micelles has been reported to produce high yields.[1][3]
-
Reactant Concentration: Increasing the concentration of reactants or running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[6][7]
Q3: I am observing a significant amount of a colored impurity, which I believe is the oxidized pyridine derivative. How can I minimize this?
The oxidation of the 1,4-dihydropyridine product to its corresponding pyridine is a frequent side reaction, particularly under harsh conditions or in the presence of air.[1] To mitigate this:
-
Control the Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation by atmospheric oxygen.[8]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.
-
Choose a Milder Oxidant (if aromatization is desired later): If the goal is the pyridine, subsequent oxidation is necessary. However, to isolate the dihydropyridine, avoid oxidizing agents during the initial reaction. Common oxidizing agents used for aromatization include nitric acid, potassium ferrocyanide, ferric chloride, manganese dioxide, or potassium permanganate.[3][4]
Q4: How does the choice of nitrogen source impact the reaction?
The nitrogen source is a critical component of the reaction. While ammonia is the traditional reactant, ammonium acetate is a commonly used and convenient alternative.[3][4][5] Other sources like urea have also been explored.[5] The choice can affect reaction conditions and outcomes. For instance, using magnesium nitride has been reported as a convenient source of ammonia in situ.[9] It's advisable to use a reliable and pure source for consistent results.[5]
Q5: My product is oily and difficult to crystallize. How can I purify it?
Oily products can be challenging to handle. Here are a few suggestions:
-
Column Chromatography: This is a standard method for purifying non-crystalline compounds. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) can effectively separate the desired product from impurities.[7][10]
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane.[6]
-
Recrystallization from a different solvent system: Experiment with various solvents or solvent mixtures for recrystallization.
Comparative Data
The selection of a catalyst and the reaction conditions are pivotal for optimizing the Hantzsch synthesis. The following tables summarize quantitative data for different approaches.
Table 1: Comparison of Various Catalysts for the Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [2]
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 95 |
As the data shows, catalyzed reactions offer significant improvements in both reaction time and yield compared to the uncatalyzed process.[2]
Table 2: Effect of Different Solvents on a One-Pot Catalyst-Free Hantzsch Reaction [8]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Water | 3 | 92 |
| 2 | Ethanol | 3 | 89 |
| 3 | Ethanol/Water (1:1) | 3 | 91 |
| 4 | Toluene | 10 | 35 |
| 5 | Dichloromethane | 10 | 28 |
| 6 | Acetonitrile | 8 | 65 |
| 7 | THF | 8 | 56 |
| 8 | Solvent-free | 5 | 78 |
Polar solvents like water and ethanol generally provide better yields in shorter reaction times.[8]
Detailed Experimental Protocols
Below are detailed methodologies for key Hantzsch synthesis variations.
Protocol 1: Conventional Hantzsch Synthesis
This protocol is based on the classical method.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis [1]
This method significantly reduces reaction time.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.[1]
-
Seal the vessel and place it in a microwave reactor.[1]
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the residue by recrystallization or column chromatography.
-
Protocol 3: Ultrasound-Assisted Hantzsch Synthesis in Aqueous Micelles [1][3]
A green and efficient method.
-
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Aqueous SDS (0.1 M)
-
p-Toluenesulfonic acid (PTSA) as a catalyst
-
-
Procedure:
-
Combine the aldehyde, β-ketoester, ammonium acetate, and PTSA in the aqueous SDS solution.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[1]
-
Upon completion, the product usually precipitates from the aqueous medium.
-
Collect the solid by filtration, wash with water, and dry.
-
Protocol 4: Solvent-Free Hantzsch Synthesis Using a Catalyst [6][7]
An environmentally friendly approach.
-
Materials:
-
Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde, 0.01 mol)
-
1,3-dione (0.01 or 0.02 mol)
-
Ammonium acetate (0.01 mol)
-
Ceric ammonium nitrate (CAN) (0.5 mmol)
-
-
Procedure:
-
In a round-bottom flask, add the aldehyde, 1,3-dione, ammonium acetate, and CAN.[6]
-
Stir the mixture at room temperature for 1-3 hours.[6]
-
Monitor the reaction progress by TLC.[6]
-
Once complete, add water to the solid mixture.[6]
-
Wash the product with water and then with n-hexane to remove impurities.[6]
-
Recrystallize the crude product from ethanol after charcoal treatment.[6]
-
Visual Guides
The following diagrams illustrate key aspects of the dihydropyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 4-oxo-1,4-dihydropyridine-2-carboxylic acids?
A1: The most common impurities largely depend on the synthetic route employed. A frequent method for synthesizing these acids is the hydrolysis of the corresponding ester. Therefore, typical impurities may include:
-
Unreacted Starting Materials: The corresponding ester of the target carboxylic acid is a very common impurity.
-
Hydrolysis Byproducts: If the hydrolysis is not complete, you will have a mixture of the starting ester and the final carboxylic acid.
-
Side-reaction Products: Aromatization of the dihydropyridine ring to the corresponding pyridine is a common side-reaction, leading to a highly colored impurity.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethanol, ethyl acetate, DMF), as well as any acids or bases used for hydrolysis, can be present.
Q2: What analytical techniques are recommended for assessing the purity of 4-oxo-1,4-dihydropyridine-2-carboxylic acids?
A2: A combination of analytical methods is crucial for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be challenging due to the high polarity of these compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often more effective for these zwitterionic molecules.[2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the desired product and identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation and can help quantify the level of major impurities.
-
Thin Layer Chromatography (TLC): A quick and valuable tool for monitoring reaction progress and the effectiveness of purification steps. Due to the high polarity of the compounds, polar solvent systems are typically required.[5][6]
Q3: What are the optimal storage conditions for 4-oxo-1,4-dihydropyridine-2-carboxylic acids?
A3: Due to the potential for oxidation of the dihydropyridine ring, these compounds should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature (refrigerated or frozen).[1] The presence of certain metal ions, such as Fe³⁺, can accelerate degradation.[1]
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The high polarity and zwitterionic nature of 4-oxo-1,4-dihydropyridine-2-carboxylic acids can make finding a suitable single solvent for recrystallization difficult. Highly polar solvents like water, methanol, or ethanol are often required.[7] Consider using a solvent mixture, such as ethanol/water or DMF/water, to achieve the desired solubility profile (soluble when hot, insoluble when cold). |
| Co-precipitation of Impurities | If impurities have similar solubility profiles to the product, they may co-precipitate. Try a different solvent system for recrystallization. An alternative is to use column chromatography to remove the problematic impurities before a final recrystallization step. |
| Product Oiling Out | The product may separate as an oil instead of crystals if the solution is cooled too quickly or if the solvent is not ideal. Try slower cooling, adding the anti-solvent more slowly while vigorously stirring, or scratching the inside of the flask to induce crystallization. |
Issue 2: Difficulty Removing Unreacted Starting Ester
| Potential Cause | Suggested Solution |
| Similar Polarity | The starting ester may have a polarity close to the product, making separation by normal-phase silica gel chromatography difficult. |
| Inefficient Extraction | Standard acid-base extraction may not be sufficient if the ester is also partially soluble in the aqueous base. |
| Solution 1: Optimize Chromatography | Use mixed-mode chromatography which separates based on both hydrophobicity and ionic character. This can effectively separate the neutral ester from the zwitterionic carboxylic acid.[2][4] Alternatively, modify your eluent for silica gel chromatography by adding a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid and improve peak shape.[6] |
| Solution 2: pH-Controlled Extraction | Perform a careful liquid-liquid extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with a dilute basic solution (e.g., 5% NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer. Subsequently, acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be filtered. |
Issue 3: Product Degradation During Purification
| Potential Cause | Suggested Solution |
| Oxidation (Aromatization) | The dihydropyridine ring is susceptible to oxidation to form the corresponding pyridine, often accelerated by heat, light, and trace metals.[1] This is often indicated by the appearance of color in the sample. |
| pH Instability | Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation. |
| Solution 1: Minimize Exposure | Protect the compound from light and heat during purification. Use degassed solvents to minimize exposure to oxygen. If possible, perform purification steps under an inert atmosphere. |
| Solution 2: pH Control | Maintain a neutral or slightly acidic pH during work-up and purification whenever possible. Avoid prolonged heating in strongly acidic or basic solutions. |
| Solution 3: Metal Chelators | If metal-catalyzed degradation is suspected, consider adding a small amount of a chelating agent like EDTA during work-up. |
Experimental Protocols
Protocol 1: Recrystallization of 4-oxo-1,4-dihydropyridine-2-carboxylic acid
This is a general guideline; the optimal solvent system should be determined experimentally.
-
Solvent Selection: Test the solubility of the crude product in various polar solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, and mixtures like ethanol/water). The ideal solvent will fully dissolve the compound at elevated temperatures but show poor solubility at room temperature or below.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored (indicating aromatized impurities), add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Table 1: Example Recrystallization Solvents for Polar Carboxylic Acids
| Solvent System | Typical Application Notes |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol.[7] |
| Methanol | Suitable for highly polar compounds. |
| Water | Can be effective for very polar, zwitterionic compounds. Solubility may be low, requiring larger volumes.[7] |
| DMF/Water | For compounds with poor solubility in common alcohols. Dissolve in a minimum of hot DMF and add water as an anti-solvent. |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. For these polar compounds, a polar mobile phase is necessary. A good starting point is a mixture of dichloromethane and methanol. Adding a small percentage of acetic acid (0.5-1%) can improve peak shape by suppressing deprotonation of the carboxylic acid.[6] Aim for an Rf value of 0.25-0.35 for the desired compound.
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DMF or methanol), and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Apply this powder to the top of the packed column.
-
Elution: Run the column with the selected eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example TLC and Column Chromatography Eluent Systems
| Eluent System | Ratio (v/v) | Notes |
| Dichloromethane : Methanol | 95 : 5 to 80 : 20 | A standard starting point for polar compounds. |
| Dichloromethane : Methanol : Acetic Acid | 90 : 10 : 0.5 | The acid helps to reduce streaking of the carboxylic acid on the silica gel.[6] |
| Ethyl Acetate : Hexane : Acetic Acid | 70 : 30 : 0.5 | An alternative system if the compound is less polar. |
Visualizations
Caption: General purification workflow for 4-oxo-1,4-dihydropyridine-2-carboxylic acids.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 2. sielc.com [sielc.com]
- 3. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzyloxy Group Deprotection in Pyridine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of benzyloxy groups on pyridine rings, a critical step in many synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for deprotecting a benzyloxy-substituted pyridine?
A1: The most prevalent method for cleaving the benzyl ether linkage on a pyridine ring is catalytic hydrogenation.[1] This technique typically involves using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere.[1] Common solvents for this reaction include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[1]
Q2: My catalytic hydrogenation is very slow or incomplete. What are the potential causes and solutions?
A2: Sluggish or incomplete debenzylation is a frequent issue. Several factors could be responsible, and the troubleshooting guide below outlines potential causes and remedies.
Q3: I'm observing the reduction of the pyridine ring itself, not just cleavage of the benzyl ether. How can I prevent this side reaction?
A3: Over-reduction of the pyridine ring is a known side reaction, especially under harsh hydrogenation conditions. The pyridine ring's basic nitrogen can coordinate to the palladium catalyst, which can sometimes facilitate ring hydrogenation. Using catalyst poisons or modifiers, such as pyridine itself or ammonium acetate, can selectively suppress this unwanted side reaction while still allowing for O-debenzylation.[2] Careful control of hydrogen pressure and temperature is also crucial.
Q4: Are there alternative methods to catalytic hydrogenation for this deprotection?
A4: Yes, when catalytic hydrogenation is not viable due to other reducible functional groups in the molecule, several alternatives can be considered. These include:
-
Strong Acids: Lewis acids like Boron trichloride (BCl3) or strong protic acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. However, these harsh conditions are only suitable for acid-insensitive substrates.[3][4]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative deprotection of benzyl ethers.[3][5] This method is often chemoselective and won't affect hydrogenation-sensitive groups.[3]
Troubleshooting Guide: Incomplete or Slow Hydrogenolysis
This section addresses the common issue of an incomplete or slow debenzylation reaction using Pd/C and hydrogen.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.6]; edge [arrowsize=0.7];
} dot Caption: Troubleshooting flowchart for incomplete debenzylation.
Data Summary
The choice of catalyst and conditions can significantly impact the efficiency of the debenzylation. The following table summarizes comparative data for different catalytic systems.
| Catalyst System | Substrate Type | Conditions | Time | Yield | Reference |
| 10% Pd/C | N-benzyl dioctylamine | H₂ (1 atm), MeOH, RT | 90 min | 54% (incomplete) | [6] |
| 10% Pd/C + 10% Nb₂O₅/C | N-benzyl dioctylamine | H₂ (1 atm), MeOH, RT | 45 min | Quantitative | [6] |
| Pd/C | General Benzyl Ethers | H₂ (balloon), EtOH, RT | 4-24 h | High to Quantitative | [7] |
| Pd(OH)₂/C (Pearlman's) | General Benzyl Ethers | H₂ (balloon), EtOH, RT | Generally faster than Pd/C | High to Quantitative | [7] |
| Na/NH₃ (Birch Reduction) | General Benzyl Ethers | Na, liq. NH₃, -78°C | Variable | Good to High | [8] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C
This protocol is a standard starting point for the deprotection of a benzyloxy-substituted pyridine.
Materials:
-
Benzyloxy-substituted pyridine substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the benzyloxy-substituted pyridine substrate in a suitable solvent (e.g., 20 mL of MeOH per 1 gram of substrate) in a round-bottom flask equipped with a stir bar.[7]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst. The amount typically ranges from 10 to 20 wt% relative to the substrate.[7]
-
Hydrogen Introduction: Securely attach a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus (e.g., a Parr shaker).[7]
-
Atmosphere Exchange: Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[9]
-
Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, the temperature can be gently warmed to 40-50 °C.[7]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar product spot. Reactions are typically complete within 4-24 hours.[7]
-
Work-up: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen.[9]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure all the product is collected.[9]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the resulting hydroxypyridine by standard methods such as column chromatography or recrystallization.
References
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. sciforum.net [sciforum.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Preventing Degradation of Dihydropyridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of dihydropyridine compounds during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of the active compound in solution. | Light Exposure: Dihydropyridines are highly photosensitive and readily undergo oxidation to a pyridine derivative, causing a complete loss of pharmacological activity.[1][2][3] | 1. Work in a dark room or under amber or red light. 2. Use amber-colored glassware or vials wrapped in aluminum foil.[4] 3. Prepare solutions fresh before use whenever possible. |
| Degradation observed even when protected from light. | Oxidation: The dihydropyridine ring is susceptible to oxidation from dissolved oxygen or trace metal ions.[1][5] | 1. De-gas solvents and buffers before use. 2. Consider adding an antioxidant to your solution. Some dihydropyridines, like lacidipine and lercanidipine, have inherent antioxidant properties. 3. Use high-purity solvents and reagents to minimize metal ion contamination.[5] |
| Inconsistent results between experimental batches. | pH Variability: The pH of the solution can significantly influence the stability of dihydropyridines by altering the degradation pathway.[1] For instance, amlodipine is more stable in slightly acidic conditions (around pH 5).[1] | 1. Carefully control and measure the pH of all solutions. 2. Use appropriate buffer systems to maintain a stable pH. 3. Determine the optimal pH for your specific dihydropyridine through stability studies. |
| Degradation of solid dihydropyridine compound. | Humidity and Heat: While more stable than solutions, solid forms can degrade in the presence of humidity and elevated temperatures, leading to the formation of a nitroso derivative.[1] | 1. Store solid compounds in a cool, dry, and dark place.[6][7] 2. Use desiccants in storage containers to control humidity. 3. Avoid storing compounds near heat sources. |
| Unexpected peaks appear in HPLC analysis over time. | Formation of Degradation Products: The primary degradation product is the corresponding pyridine derivative.[1][2] However, other minor degradation products can also form, especially under forced conditions.[2][8] | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway.[2][9] 2. Develop a stability-indicating HPLC method that can separate the parent compound from all major degradation products.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dihydropyridine degradation?
A1: The most common cause of dihydropyridine degradation is exposure to light.[1][2][10] The dihydropyridine ring is highly photosensitive and undergoes oxidation to form an inactive pyridine derivative.[1][2][3]
Q2: How does the chemical structure of a dihydropyridine affect its stability?
A2: The substituents on the dihydropyridine ring can influence its stability. For example, the presence of a nitro group on the phenyl ring, as in nifedipine, can accelerate the oxidation process.[4] Conversely, fluorine substituents on the phenyl ring can increase stability, while chlorine groups may decrease it.[11]
Q3: Are solid formulations of dihydropyridines completely stable?
A3: Solid formulations are significantly more stable than solutions, particularly against photodegradation.[1][2] However, they are not entirely immune to degradation. In the presence of humidity, thermal degradation can still occur.[1][12] Therefore, proper storage in a cool, dry, and dark place is crucial.[6][7]
Q4: What are some formulation strategies to enhance the stability of dihydropyridines in solution?
A4: Several formulation strategies can improve stability. Incorporating dihydropyridines into systems like cyclodextrins or liposomes can enhance both photostability and solubility.[4][13] The use of nonionic surfactants, such as polysorbate 20, can also create protective micellar solutions.[4][14]
Q5: How can I monitor the degradation of my dihydropyridine compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique used to monitor the degradation of dihydropyridines.[2][9][15] A stability-indicating HPLC method allows for the separation and quantification of the parent drug and its degradation products over time. UV-Vis spectrophotometry can also be used to follow the degradation kinetically.[10][16]
Quantitative Data Summary
The rate of degradation of dihydropyridine compounds is influenced by various factors. The tables below summarize quantitative data from forced degradation studies on amlodipine and photodegradation data for nifedipine.
Table 1: Forced Degradation of Amlodipine Besylate
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | 5 mol/L HCl | 80°C | 6 hours | 75.2% | Pyridine derivative |
| Oxidative | 3% H₂O₂ | 80°C | 6 hours | 80.1% | Pyridine derivative |
| Photolytic (Solution) | Photostability Chamber | Ambient | 14 days | 32.2% | Pyridine derivative |
| Photolytic (Tablets) | UV and Visible Light | Ambient | 15 days | 22.38% (UV), 19.89% (Visible) | Pyridine derivative |
Data compiled from[17].
Table 2: Photodegradation of Nifedipine
| Condition | Light Source | Duration | Degradation | Degradation Product(s) |
| Solution in 95% Ethanol | Fluorescent Lamp (30 cm) | 4 hours | Complete photo-oxidation | Not specified |
| Pulverized Tablets | Room Light | 30 days | Significant | Nitroso derivative (main), and five other minor products |
| Methanolic Solution | Indirect Sunlight | 24 hours | 16.8% | Nitroso analogues of dehydronifedipine |
| Methanolic Solution | Artificial Light | 24 hours | 5.6% | Nitroso analogues of dehydronifedipine |
Data compiled from[8][15][16].
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol outlines a general reverse-phase HPLC method for monitoring the degradation of dihydropyridine compounds.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific dihydropyridine.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the specific dihydropyridine (often in the range of 230-360 nm).[1]
-
Injection Volume: 20 µL.
-
-
Procedure: a. Prepare a stock solution of the dihydropyridine in a suitable organic solvent (e.g., methanol or acetonitrile). b. Dilute the stock solution to the desired concentration in the test solution (e.g., buffer at a specific pH). c. At specified time points during the stability study (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample. d. Inject the aliquot into the HPLC system. e. Monitor the decrease in the peak area of the parent dihydropyridine and the increase in the peak area(s) of the degradation product(s).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the dihydropyridine solution with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a specified period.[1]
-
Base Hydrolysis: Incubate the dihydropyridine solution with a dilute base (e.g., 0.1 N NaOH) at room temperature.[1]
-
Oxidative Degradation: Treat the dihydropyridine solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Photodegradation: Expose a solution of the dihydropyridine to a light source that provides both UV and visible light (e.g., a xenon lamp or a D65 lamp) in a photostability chamber.[2][9]
-
Thermal Degradation: Expose the solid dihydropyridine compound to elevated temperatures (e.g., 60-80°C) with and without humidity.[1][12]
For each condition, analyze the samples at various time points using a validated HPLC method to quantify the extent of degradation and identify the degradation products.
Visualizations
Caption: Primary degradation pathways of dihydropyridine compounds.
Caption: Troubleshooting workflow for dihydropyridine degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 6. Fixocard | 5 mg+50 mg | Tablet | ফিক্সোকার্ড ৫ মি.গ্রা.+৫০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 7. Bizoran | 5 mg+20 mg | Tablet | বাইজোরান ৫ মি.গ্রা.+২০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 8. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical stabilities of some dihydropyridine calcium-channel blockers in powdered pharmaceutical tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Spectrophotometric study of the photodecomposition kinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: A common and scalable approach involves a multi-step synthesis starting from chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). The key steps typically include:
-
Decarboxylation: Selective decarboxylation of chelidamic acid to yield 4-hydroxy-pyridine-2-carboxylic acid.
-
Esterification: Protection of the carboxylic acid group, for example, by converting it to a methyl or ethyl ester.
-
Benzylation: Introduction of the benzyl group to the hydroxyl function to form the benzyl ether.
-
Hydrolysis (Saponification): Conversion of the ester back to the carboxylic acid to yield the final product.
An alternative route could involve the construction of the pyridone ring from acyclic precursors, though this can be more complex to scale up.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, it is crucial to monitor and control the following parameters:
-
Temperature: Exothermic or endothermic reactions can behave differently in larger reactors. Efficient heat transfer is critical.
-
Rate of Reagent Addition: Slow and controlled addition of reagents is often necessary to manage reaction exotherms and minimize side-product formation.[1]
-
Stirring/Agitation: Ensuring homogeneous mixing in a large-volume reactor is essential for consistent reaction progress and to avoid localized overheating or concentration gradients.
-
Work-up and Product Isolation: Procedures like extractions, filtrations, and crystallizations may need significant optimization for larger scales to ensure efficiency and purity.
Q3: What are the most common impurities I might encounter?
A3: Potential impurities depend on the synthetic step but can include:
-
Incomplete reaction: Starting materials from any of the steps may be present.
-
Over-oxidation byproducts: If using an oxidation route, cleavage of the pyridine ring can lead to smaller, more oxidized molecules.[2]
-
Debenzylation product: The benzyloxy group can be sensitive to certain acidic or reductive conditions, leading to the formation of 5-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid.[2]
-
Isomeric byproducts: Depending on the specific reagents and conditions, isomers may form.
Q4: How can I effectively purify the final product on a large scale?
A4: For large-scale purification, consider the following techniques:
-
Crystallization: This is often the most effective and economical method for purifying solid products at scale.[1] Careful selection of the solvent system is key.
-
Acid-Base Extraction: As the product is a carboxylic acid, you can use acid-base extractions to separate it from non-acidic impurities.[1] The product can be extracted into an aqueous basic solution and then precipitated by acidification.
-
Chromatography: While effective, column chromatography can be expensive and challenging to scale up. It is typically reserved for cases where crystallization is not feasible or for the removal of closely related impurities.
Troubleshooting Guides
Problem 1: Low Yield in the Benzylation Step
Question: I am experiencing a low yield during the benzylation of the 4-hydroxy-pyridine-2-carboxylic acid ester. What are the potential causes and solutions?
Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with the reagents.
| Potential Cause | Troubleshooting Steps |
| Inactive Benzylating Agent | Ensure the benzyl bromide or benzyl chloride is fresh and has not degraded. Consider using a more reactive benzylating agent if necessary. |
| Insufficient Base | The base (e.g., K₂CO₃, NaH) is crucial for deprotonating the hydroxyl group. Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) and that it is dry. For larger scales, consider the efficiency of mixing to ensure the base is well-dispersed. |
| Inappropriate Solvent | The solvent should be anhydrous and capable of dissolving the starting material to some extent. Common solvents include DMF, acetone, or acetonitrile. Ensure the solvent is of high purity. |
| Low Reaction Temperature | While higher temperatures can lead to side products, a temperature that is too low will result in a sluggish or incomplete reaction. Optimize the temperature for your specific scale. |
| Side Reactions | N-alkylation of the pyridine ring can compete with O-alkylation. Using a milder base and carefully controlling the temperature can favor O-alkylation. |
Problem 2: Incomplete Hydrolysis (Saponification)
Question: My final hydrolysis step to convert the ester to the carboxylic acid is incomplete, resulting in a mixture of product and starting material. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue when scaling up. The following table outlines potential solutions.
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. For scale-up, using a larger excess (e.g., 2-3 equivalents) can help drive the reaction to completion.[2] |
| Low Reaction Temperature | Increasing the reaction temperature, for instance, by refluxing the reaction mixture, can significantly increase the rate of hydrolysis.[2] |
| Phase Transfer Issues | If the ester has low solubility in the aqueous base, the reaction can be slow. Adding a co-solvent like methanol, ethanol, or THF can improve solubility and reaction rate. |
| Short Reaction Time | Larger scale reactions may require longer reaction times to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. |
| Product Precipitation | If the sodium or potassium salt of the carboxylic acid product precipitates from the reaction mixture, it can hinder the reaction. Adding more solvent or water may be necessary to maintain a homogeneous solution. |
Problem 3: Product Purity Issues After Isolation
Question: The isolated this compound is not pure. What are the best strategies for purification?
Answer: Achieving high purity on a large scale often requires a multi-step purification strategy.
| Purification Strategy | Detailed Methodology |
| Recrystallization | 1. Select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents could include ethanol, acetic acid, or mixtures with water. 2. Dissolve the crude product in the minimum amount of hot solvent. 3. If there are insoluble impurities, perform a hot filtration. 4. Allow the solution to cool slowly to induce crystallization. Further cooling in an ice bath can maximize yield. 5. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. |
| Acid-Base Wash | 1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). 2. Extract the organic solution with an aqueous base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. 3. Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities. 4. Cool the aqueous layer in an ice bath and slowly acidify with an acid (e.g., HCl) to a pH of around 3-4 to precipitate the pure product.[2] 5. Filter, wash with cold water, and dry. |
Experimental Protocols & Data
Illustrative Experimental Protocol: Saponification of Methyl 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate
-
Reaction Setup: In a reactor suitable for the intended scale, suspend methyl 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylate in a mixture of methanol and water (e.g., a 1:1 to 2:1 ratio).
-
Addition of Base: Prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, add water until a clear solution is obtained.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring to adjust the pH to approximately 2-3.
-
-
Isolation:
-
Collect the precipitated solid by filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of reaction parameters for a lab-scale and a scaled-up synthesis.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Ester | 1.0 g | 1.0 kg | Ensure consistent purity of starting material. |
| Sodium Hydroxide | ~0.3 g (2.5 eq) | ~0.3 kg (2.5 eq) | Procure in bulk; ensure consistent quality. |
| Methanol/Water | 20 mL | 20 L | Solvent purity is critical. Consider solvent recovery for cost-effectiveness. |
| Reaction Time | 2 hours | 4-6 hours | Reaction kinetics may differ; monitor closely. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower on a larger scale due to transfer losses and work-up inefficiencies. |
| Purity (by HPLC) | >98% | >98% | May require an additional recrystallization step to achieve the same purity. |
Visualizations
Caption: Workflow for scaling up the synthesis of this compound.
Caption: Troubleshooting logic for incomplete hydrolysis in the synthesis of the target compound.
References
Hantzsch Dihydropyridine Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Hantzsch dihydropyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Hantzsch dihydropyridine synthesis and what are its key components?
The Hantzsch dihydropyridine synthesis is a multi-component reaction used to generate 1,4-dihydropyridine (1,4-DHP) derivatives.[1][2] This reaction is fundamental in medicinal chemistry for the synthesis of calcium channel blockers like nifedipine and amlodipine.[1][2] The classic synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][2] The reaction is often carried out in a solvent like ethanol or acetic acid.[3]
Q2: What is the underlying mechanism of the Hantzsch synthesis?
The reaction is understood to proceed through a series of key steps.[1][4][5][6] Initially, one equivalent of the β-keto ester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate.[1][5] Concurrently, a second equivalent of the β-keto ester reacts with the ammonia source to form an enamine.[1][5] These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[1][5] It's important to note that at least five different mechanistic pathways have been proposed, and the predominant route can vary with different reactants and reaction conditions, sometimes leading to unexpected products.[2][7]
Caption: The reaction mechanism of the Hantzsch dihydropyridine synthesis.
Q3: My Hantzsch reaction is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields are a frequent issue with the classical Hantzsch synthesis, which often requires long reaction times and harsh conditions that can lead to product degradation.[2][3] Key factors to investigate include:
-
Reaction Time and Temperature: Extended heating can cause the 1,4-dihydropyridine product to decompose.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or the ammonia source can significantly hinder the reaction.
-
Suboptimal Solvent: Traditional solvents like ethanol and acetic acid may not be ideal for all substrates.[3]
-
Side Reactions: The formation of byproducts, such as the over-oxidized pyridine or Michael adducts, can lower the yield of the desired 1,4-DHP.[3]
To improve yields, consider optimizing the reaction conditions. Modern approaches such as the use of catalysts, microwave irradiation, or ultrasound can significantly enhance reaction rates and yields.[2][3]
Caption: A troubleshooting workflow for addressing low yields in the Hantzsch synthesis.
Troubleshooting Guide
Issue 1: Formation of Side Products
Q: I am observing significant side product formation, particularly the corresponding pyridine. How can I minimize this?
The primary degradation pathway for 1,4-dihydropyridines is oxidation to the more thermodynamically stable aromatic pyridine ring, a process known as aromatization.[8] This leads to a complete loss of the desired pharmacological activity.[8] This oxidation can be initiated by light, heat, or oxidizing agents.[8]
Solutions:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Avoid Excessive Heat and Light: As both can promote oxidation, use the minimum necessary temperature and protect the reaction mixture from light, especially during workup and purification.[8][9]
-
Choose a Milder Oxidant for Aromatization (if desired): If the pyridine is the desired final product, be aware that common oxidants like CrO₃, KMnO₄, and HNO₃ can be harsh and lead to side products and difficult workups.[2][7] Milder and more efficient oxidizing agents should be considered.[7]
Caption: The oxidative degradation pathway of 1,4-dihydropyridines to pyridines.
Issue 2: Reaction Not Going to Completion
Q: My reaction stalls, leaving a significant amount of starting material. What can I do to improve the conversion rate?
Incomplete conversion is often a result of suboptimal reaction kinetics and conditions.[3] To drive the reaction to completion, consider the following strategies:
-
Catalysis: The use of a catalyst can significantly speed up the reaction.[3] A variety of catalysts have proven effective, including Lewis acids (e.g., Yb(OTf)₃), Brønsted acids (e.g., p-toluenesulfonic acid), and various organocatalysts.[3]
-
Microwave or Ultrasound Irradiation: These non-conventional energy sources can dramatically shorten reaction times and boost yields when compared to conventional heating methods.[2][3]
-
Solvent Selection: The polarity of the solvent can influence the reaction rate.[3] For example, conducting the reaction in aqueous micelles has been reported to produce high yields.[3]
-
Reactant Concentration: Increasing the concentration of reactants or even running the reaction under solvent-free conditions can sometimes enhance reaction rates and yields.[3]
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst and solvent significantly impacts the efficiency of the Hantzsch synthesis. The following tables summarize quantitative data from various studies, illustrating these effects.
Table 1: Comparison of Different Catalysts
| Catalyst | Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | Reflux | 8 | 65 | [10] |
| p-TSA | Benzaldehyde | Ethyl acetoacetate | NH₄OH | Ethanol | Reflux | 6 | 82 | [10] |
| Tannic Acid | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | H₂O | 80 | 1 | 94 | [10] |
| Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 60 | 0.5 | 96 | [10] |
| UiO-66-NH₂ | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | RT | 0.5 | 98 | [10] |
Table 2: Effect of Different Solvents
| Solvent | Temperature | Time (h) | Yield (%) |
| Water | 70°C | 1 | 92 |
| Ethanol | 70°C | 1 | 85 |
| Methanol | 60°C | 1 | 82 |
| Acetonitrile | 70°C | 1 | 75 |
| Dichloromethane | 40°C | 1 | 40 |
| Toluene | 70°C | 1 | 35 |
| n-Hexane | 60°C | 1 | 20 |
| Reaction conditions: 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate at the boiling point of the solvent or 70°C for 1 hour.[11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis
This protocol provides a general procedure for performing the Hantzsch synthesis using microwave irradiation, which can significantly reduce reaction times and improve yields.[3]
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Ultrasound-Assisted Hantzsch Synthesis in Water
This protocol outlines an environmentally friendly approach using ultrasonic irradiation in an aqueous medium.[3]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Deionized water (5 mL)
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium carbonate (1 mmol) in deionized water (5 mL).
-
Place the sealed vessel in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature for the optimized reaction time (typically 30-60 minutes).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the solid product by filtration, wash with water, and dry.
-
If necessary, further purify the product by recrystallization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Due to the limited publicly available data on this specific molecule, this report focuses on the experimentally validated activities of structurally similar dihydropyridine carboxylic acid derivatives. The primary biological activity explored is cytotoxicity against cancer cell lines, a common therapeutic target for this class of compounds.
The following sections present quantitative data for selected dihydropyridine derivatives and established anticancer agents, detailed experimental protocols for assessing cytotoxicity, and visual diagrams of relevant workflows and potential signaling pathways. This information is intended to serve as a valuable resource for researchers interested in the potential therapeutic applications of novel dihydropyridine compounds.
Quantitative Data Summary
The cytotoxic activities of several dihydropyridine derivatives and a standard chemotherapeutic agent, Cisplatin, are summarized in the table below. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Hypothetical Compound | |||||
| This compound | HCT-15 | Data Not Available | Cisplatin | HCT-15 | > 25 |
| Dihydropyridine Carboxylic Acid Derivatives | |||||
| 1-(3-(2-chlorobenzoyl)-1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl)cyclohexane-1-carboxylic acid (Compound 3a) | HCT-15 | 7.94 ± 1.6 | |||
| 1-(3-(4-chlorobenzoyl)-1-((trifluoromethyl)sulfonyl)-1,4-dihydropyridin-4-yl)cyclohexane-1-carboxylic acid (Compound 3b) | HCT-15 | 9.24 ± 0.9 | |||
| Other Dihydropyridine Derivatives | |||||
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 18) | HeLa | 3.6 | |||
| MCF-7 | 5.2 | ||||
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 19) | HeLa | 2.3 | |||
| MCF-7 | 5.7 | ||||
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Compound 20) | HeLa | 4.1 | |||
| MCF-7 | 11.9 |
Data for compounds 3a and 3b were obtained from a study on novel dihydropyridine carboxylic acids derivatives and their cytotoxic activity against the HCT-15 human colon cancer cell line.[1] Data for compounds 18, 19, and 20 were reported from an investigation into the anticancer activity of 4-aryl-1,4-dihydropyridines against HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cell lines.[2]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[3]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm).[4]
Materials:
-
96-well clear, flat-bottom tissue culture plates
-
Cancer cell lines (e.g., HCT-15, HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl solution)
-
Test compounds and control drugs
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and control drugs in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[4]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Diagrams of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the general workflow for assessing cytotoxicity and a hypothetical signaling pathway that could be targeted by dihydropyridine derivatives.
Caption: Workflow for determining the cytotoxic activity of a compound using the MTT assay.
Caption: A potential mechanism of action for dihydropyridine derivatives in cancer cells.
References
- 1. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. static.igem.wiki [static.igem.wiki]
A Comparative Analysis of HIF Prolyl-Hydroxylase Inhibitors for Researchers in Drug Development
In the landscape of therapies for anemia, particularly in the context of chronic kidney disease (CKD), a novel class of oral medications known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors has emerged as a promising alternative to traditional erythropoiesis-stimulating agents (ESAs).[1][2][3] These small-molecule drugs mimic the body's natural response to hypoxia, leading to a coordinated erythropoietic response.[1] This guide provides a comparative overview of several key HIF-PH inhibitors: Roxadustat, Vadadustat, Daprodustat, and Molidustat, with a focus on their in vitro potency.
It is important to note that a comprehensive search for experimental data on 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid as a HIF prolyl-hydroxylase inhibitor did not yield any specific results on its biological activity in this context. Therefore, a direct comparison with the other inhibitors discussed herein is not possible at this time.
Mechanism of Action: The HIF Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated by prolyl-hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]
HIF-PH inhibitors function by blocking the activity of PHD enzymes. This inhibition prevents the degradation of HIF-α, allowing it to accumulate and translocate to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia response elements (HREs) on the DNA, activating the transcription of various genes. Key among these are the genes for erythropoietin (EPO), which stimulates red blood cell production, and genes involved in improving iron metabolism.[4][5][6]
Caption: Figure 1: HIF Signaling Pathway and Inhibition.
Comparative In Vitro Potency of HIF Prolyl-Hydroxylase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Roxadustat, Vadadustat, Daprodustat, and Molidustat against the three primary PHD isoforms (PHD1, PHD2, and PHD3). These values are indicative of the inhibitors' potency in a cell-free system. It is important to consider that IC50 values can vary based on the specific assay conditions.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Roxadustat | Data not specified | ~27 - 591 | Data not specified |
| Vadadustat | 15.36 | 11.83 | 7.63 |
| Daprodustat | 3.5 | 22.2 | 5.5 |
| Molidustat | 480 | 280 | 450 |
Note: The IC50 values are compiled from multiple sources and may reflect different experimental methodologies.[4][7][8]
Experimental Design for Evaluating HIF-PH Inhibitors
A standardized workflow is crucial for the consistent and reliable evaluation of HIF-PH inhibitors. The following diagram outlines a typical experimental process, from the initial in vitro enzyme assays to cellular-level analysis.
Caption: Figure 2: Experimental Workflow for HIF-PH Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro PHD Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PHD isoforms.
-
Principle: The assay measures the hydroxylation of a synthetic peptide substrate derived from HIF-α by a recombinant PHD enzyme. The detection of the hydroxylated product is typically achieved through methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or mass spectrometry.[9]
-
Reagents and Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Synthetic biotinylated HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD).[4]
-
Cofactors: Ferrous iron (Fe(II)), 2-oxoglutarate (2-OG), and L-ascorbic acid.[9]
-
Detection reagents: For TR-FRET, an anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore.[10]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).[4]
-
Test compounds serially diluted in a suitable solvent (e.g., DMSO).
-
Microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the serially diluted test compounds to the wells of the microplate.
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-OG.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction and add the detection reagents.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
Cell-Based HIF-α Stabilization Assay
This assay determines the ability of a compound to stabilize HIF-α in a cellular environment.
-
Principle: Cells are treated with the test compound, and the intracellular levels of HIF-α are quantified, typically by Western blotting or ELISA.
-
Reagents and Materials:
-
A suitable human cell line that expresses HIF-1α (e.g., HEK293, U2OS, or Hep3B cells).[9]
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
Test compounds.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[8]
-
Primary antibody specific for HIF-1α and a suitable loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 4-24 hours).[8]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against HIF-1α.
-
Incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.
HRE Luciferase Reporter Assay
This assay measures the transcriptional activity of the stabilized HIF complex.
-
Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. An increase in luciferase activity upon treatment with the test compound indicates the activation of the HIF pathway.[8]
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293) with the HRE-luciferase reporter plasmid.
-
Seed the transfected cells into a multi-well plate.
-
Treat the cells with various concentrations of the test compound.
-
Lyse the cells and measure the luciferase activity using a luminometer.[8]
-
Conclusion
The HIF prolyl-hydroxylase inhibitors Roxadustat, Vadadustat, Daprodustat, and Molidustat represent a significant advancement in the oral treatment of anemia. Their mechanism of action, centered on the stabilization of HIF-α, offers a more physiological approach to stimulating erythropoiesis compared to traditional ESAs. The in vitro data presented here highlights the potent inhibitory activity of these compounds against the PHD enzymes. The provided experimental protocols offer a robust framework for the evaluation of novel HIF-PH inhibitors. While this compound belongs to a chemical class with known biological activities, there is currently no publicly available data to support its role as a HIF prolyl-hydroxylase inhibitor. Further research is required to elucidate its potential in this therapeutic area.
References
- 1. Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 3. Hypoxia-inducible factor prolyl 4-hydroxylase inhibition. A target for neuroprotection in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Structure-Activity Relationship of 4-Oxo-1,4-Dihydropyridine-2-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-oxo-1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives, with a focus on their potential as antibacterial agents targeting DNA gyrase. While direct and extensive SAR data for the 2-carboxylic acid isomer is limited in publicly available literature, this guide draws comparisons with the closely related and well-studied 3-carboxylic acid isomers (dihydronicotinic acids), which are known monocyclic analogues of quinolone antibiotics.
Targeting Bacterial DNA Gyrase
Quinolone antibiotics exert their antibacterial effect by inhibiting DNA gyrase (and topoisomerase IV), essential bacterial enzymes that control DNA topology by introducing negative supercoils into DNA. This process is crucial for DNA replication and transcription. The 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety is a key pharmacophore responsible for this inhibitory activity, and its derivatives have been shown to correlate their antibacterial properties with DNA gyrase inhibition, particularly against Gram-positive bacteria.[1]
Comparative Structure-Activity Relationship
The antibacterial potency of 4-oxo-1,4-dihydropyridine derivatives is significantly influenced by the nature and position of substituents on the dihydropyridine ring.
Key Substituent Effects on Antibacterial Activity:
| Compound ID | R1 (at N-1) | R6 | R7 | Test Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | Cyclopropyl | F | Piperazinyl | S. aureus | 0.035 | [2] |
| E. coli | 0.062 | [2] | ||||
| P. aeruginosa | 0.062 | [2] | ||||
| Compound 4 | Cyclopropyl | F | Oxadiazole-piperazinyl | S. aureus | 0.035 | [2] |
| E. coli | 0.062 | [2] | ||||
| P. aeruginosa | 0.062 | [2] | ||||
| Compound 5 | Cyclopropyl | F | Oxadiazole-piperazinyl | S. aureus | 0.041 | [2] |
| E. coli | 0.073 | [2] | ||||
| P. aeruginosa | 0.073 | [2] | ||||
| Compound 6 | Cyclopropyl | F | Oxadiazole-piperazinyl | S. aureus | 0.041 | [2] |
| E. coli | 0.073 | [2] | ||||
| P. aeruginosa | 0.073 | [2] | ||||
| EA-02-009 | - | - | Alkyl Pyridinol | S. aureus ATCC 25923 | 0.5-1 | [3] |
| MRSA ATCC 33591 | 0.5-1 | [3] | ||||
| MRSA ATCC BAA-44 | 0.5-1 | [3] | ||||
| JC-01-072 | - | - | Alkyl Pyridinol | S. aureus ATCC 25923 | 4 | [3] |
| MRSA ATCC 33591 | 4 | [3] | ||||
| MRSA ATCC BAA-44 | 4 | [3] | ||||
| JC-01-074 | - | - | Alkyl Pyridinol | S. aureus ATCC 25923 | 16 | [3] |
| MRSA ATCC 33591 | 16 | [3] | ||||
| MRSA ATCC BAA-44 | 16 | [3] |
Note: The data presented is for quinolone and alkyl pyridinol derivatives, which share mechanistic similarities with the target compounds. Direct comparative data for a series of 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives was not available in the searched literature.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA Gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 2% SDS, 200 mM EDTA) or 2X GSTEB (Gyrase Stop Buffer with Ethidium Bromide)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%) in TAE buffer containing ethidium bromide (0.5 µg/mL)
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and water.
-
Aliquot the reaction mixture into microfuge tubes.
-
Add the test compound at various concentrations (or solvent control) to the tubes.
-
Initiate the reaction by adding diluted DNA gyrase enzyme to each tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution or 2X GSTEB and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualize the DNA bands under UV light and quantify the inhibition of supercoiling. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.[4][5]
DNA Gyrase Cleavage Assay
This assay determines if a compound stabilizes the covalent complex between DNA gyrase and DNA, leading to DNA cleavage.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
E. coli DNA Gyrase
-
Gyrase buffer
-
Test compounds
-
SDS (0.2%)
-
Proteinase K (0.1 mg/mL)
-
Agarose gel (1%) in TAE buffer containing ethidium bromide
Procedure:
-
Incubate supercoiled plasmid DNA with DNA gyrase in the presence of the test compound for 15 minutes at 37°C.
-
Add SDS and proteinase K to the reaction to trap the gyrase-DNA complex and digest the protein.
-
Incubate for an additional 30 minutes at 37°C.
-
Analyze the DNA samples by agarose gel electrophoresis.
-
The appearance of linear DNA indicates that the compound stabilizes the cleavage complex.[5]
Mechanism of Action and Signaling Pathway Visualization
The following diagrams illustrate the mechanism of DNA gyrase and its inhibition by quinolone analogues, providing a visual representation of the drug-target interaction.
Caption: Mechanism of DNA Gyrase and its inhibition.
The above diagram illustrates the normal catalytic cycle of DNA gyrase, which involves binding to DNA, creating a double-strand break, passing another segment of DNA through the break, and then resealing it. 4-Oxo-1,4-dihydropyridine derivatives, similar to quinolones, are proposed to bind to the gyrase-DNA complex, stabilizing the cleavage intermediate. This ternary complex blocks the progression of the replication fork, ultimately leading to bacterial cell death.
Caption: Experimental workflow for SAR studies.
This workflow outlines the key experimental steps for evaluating the structure-activity relationship of novel 4-oxo-1,4-dihydropyridine-2-carboxylic acid derivatives as antibacterial agents. The process begins with determining the minimum inhibitory concentration (MIC) against target bacteria, followed by specific enzyme inhibition assays for active compounds, leading to data analysis, SAR elucidation, and ultimately, the identification of lead candidates for further development.
References
- 1. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of HIF Prolyl-Hydroxylase Inhibitors: Analogs of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid represents a core scaffold for a promising class of oral therapeutics known as Hypoxia-Inducible Factor Prolyl-Hydroxylase (HIF-PH) inhibitors. These agents have emerged as a novel strategy for the treatment of anemia, particularly in patients with chronic kidney disease (CKD), by mimicking the body's natural response to hypoxia. This guide provides an objective comparison of the in vivo efficacy of leading analogs in this class—Roxadustat (FG-4592), Daprodustat (GSK1278863), and Vadadustat (AKB-6548)—supported by preclinical and clinical experimental data.
Mechanism of Action: HIF Pathway Stabilization
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This modification allows the von Hippel-Lindau (VHL) protein to bind, leading to the ubiquitination and subsequent degradation of HIF-α. In hypoxic conditions, or in the presence of a PHD inhibitor, this hydroxylation is blocked. As a result, HIF-α stabilizes, translocates to the nucleus, and dimerizes with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the transcription of proteins like erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and transport.[1][2][3]
References
A Comparative Analysis of Benzyloxy-Substituted Pyridines for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and biological activities of benzyloxy-substituted pyridines, offering a comparative perspective for their application in research and drug discovery.
Introduction
Benzyloxy-substituted pyridines represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. The incorporation of a benzyloxy group onto the pyridine ring modulates the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and synthetic utility. This guide provides a comparative analysis of benzyloxy-substituted pyridines, focusing on their synthesis, key physicochemical characteristics, and performance in various biological assays. The information is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing these versatile compounds for their specific applications.
Physicochemical Properties
The position of the benzyloxy group on the pyridine ring significantly impacts the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior. While experimental data for a comprehensive set of benzyloxy-substituted pyridines is not extensively available in a single comparative study, a compilation of available data and predicted values is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) |
| 2-Benzyloxypyridine | C₁₂H₁₁NO | 185.22 | - | Predicted: ~3.5 | Predicted: ~2.5 |
| 3-Benzyloxypyridine | C₁₂H₁₁NO | 185.22 | Solid | Predicted: ~4.5 | 2.3 |
| 4-Benzyloxypyridine | C₁₂H₁₁NO | 185.22 | - | Predicted: ~5.5 | - |
| 2-Amino-3-benzyloxypyridine | C₁₂H₁₂N₂O | 200.24 | 92-94[1] | 8.40 (Predicted)[1][2] | - |
| 4-(Benzyloxy)pyridine N-oxide | C₁₂H₁₁NO₂ | 201.22 | 178-179[3] | 1.99[3] | 1.3 |
Synthetic Methodologies
The synthesis of benzyloxy-substituted pyridines can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and available starting materials. A common approach involves the Williamson ether synthesis, where a corresponding hydroxypyridine is treated with a benzyl halide in the presence of a base.
Experimental Protocol: High-Yield Synthesis of 2-Benzyloxypyridine[4]
This protocol describes a high-yield synthesis of 2-Benzyloxypyridine.
Materials:
-
Benzyl alcohol
-
2-Chloropyridine
-
Potassium hydroxide (KOH), solid
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of benzyl alcohol (1.0 eq), 2-chloropyridine (1.1 eq), and solid potassium hydroxide (1.5 eq) in toluene is prepared.
-
The mixture is heated at reflux for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water is added, and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to obtain 2-benzyloxypyridine.
Yield: This method has been reported to achieve a high yield of 97%[4].
Logical Workflow for Synthesis of Benzyloxy-Substituted Pyridines
Caption: General workflow for the synthesis of benzyloxy-substituted pyridines.
Biological Activities and Performance
Benzyloxy-substituted pyridines have demonstrated a wide range of biological activities, including anticancer and enzyme inhibitory effects. Their efficacy is often dependent on the substitution pattern on both the pyridine and benzyl rings.
Anticancer Activity
Several studies have investigated the cytotoxic effects of benzyloxy-pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | (Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018) |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | (Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018) |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 1.93 (48h) | (Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation, 2018) |
| Benzoylpyridine derivative 17b | p38α enzyme inhibition | 0.021 | (SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity, 2004) |
| 4-(4-benzyloxy)phenoxypiperidine 10d | LSD1 enzyme inhibition | 4 | (Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors, 2018) |
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (benzyloxy-substituted pyridine derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the adherent cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Inhibition of Signaling Pathways
Benzyloxy-substituted pyridines have been identified as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the p38 Mitogen-Activated Protein Kinase (MAPK) and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to stress stimuli and inflammatory cytokines. Its dysregulation is associated with various diseases, making it an attractive target for therapeutic intervention.
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of benzyloxy-substituted pyridines.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzyloxy-substituted pyridines.
Conclusion
Benzyloxy-substituted pyridines are a versatile class of compounds with tunable physicochemical properties and a broad spectrum of biological activities. The position of the benzyloxy group significantly influences their synthetic accessibility and biological function. This guide provides a foundational comparison to aid researchers in the rational design and application of these promising molecules in drug discovery and other scientific endeavors. Further systematic studies comparing the properties and activities of a wider range of isomers and derivatives under standardized conditions will be invaluable for unlocking their full therapeutic potential.
References
Unveiling the Unintended: A Comparative Guide to the Off-Target Effects of Dihydropyridine-Based Compounds
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a compound is paramount. While dihydropyridine-based compounds are renowned for their potent L-type calcium channel blocking activity, their interactions with other molecular targets, known as off-target effects, can lead to both therapeutic benefits and adverse events. This guide provides a comparative analysis of the off-target effects of several dihydropyridine-based compounds, supported by experimental data and detailed methodologies to aid in future research and development.
This guide summarizes the known off-target interactions of dihydropyridine compounds, focusing on their activity at the mineralocorticoid receptor, ATP-sensitive potassium (KATP) channels, and alpha-1 adrenergic receptors. Quantitative data on the binding affinities of these compounds for their off-targets are presented to facilitate a direct comparison of their selectivity profiles. Furthermore, detailed experimental protocols for key assays used to determine these off-target effects are provided to ensure the reproducibility of the findings.
Comparative Analysis of Off-Target Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of various dihydropyridine compounds at their known off-target receptors. Lower values indicate a higher affinity and potency at the off-target site.
| Compound | Off-Target | IC50 / Ki | Species | Assay Type |
| Nimodipine | Mineralocorticoid Receptor | IC50: 160 nM | Human | Cell-based Luciferase Reporter Assay |
| Felodipine | Mineralocorticoid Receptor | IC50: ~300 nM | Human | Cell-based Luciferase Reporter Assay |
| Nitrendipine | Mineralocorticoid Receptor | IC50: 450 nM | Human | Cell-based Luciferase Reporter Assay |
| Amlodipine | Mineralocorticoid Receptor | IC50: 7.4 µM | Human | Cell-based Luciferase Reporter Assay |
| Compound 58 | Alpha-1 Adrenergic Receptor | 1.6 times greater affinity than for 1,4-DHP receptors | Rat (Brain) | Radioligand Binding Assay |
| Compound 81 | ATP-sensitive potassium (KATP) channel | 1.6-3.8 times greater affinity than for 1,4-DHP receptors | Rat (Brain) | Radioligand Binding Assay |
| Compound 84 | ATP-sensitive potassium (KATP) channel | 1.6-3.8 times greater affinity than for 1,4-DHP receptors | Rat (Brain) | Radioligand Binding Assay |
| Compound 108 | ATP-sensitive potassium (KATP) channel | 1.6-3.8 times greater affinity than for 1,4-DHP receptors | Rat (Brain) | Radioligand Binding Assay |
| Compound 109 | ATP-sensitive potassium (KATP) channel | 1.6-3.8 times greater affinity than for 1,4-DHP receptors | Rat (Brain) | Radioligand Binding Assay |
| SNAP 5540 (-)-63 | Alpha-1a Adrenergic Receptor | Ki: 2.42 nM | Human (cloned) | Radioligand Binding Assay |
| Ki: 2.8 nM | Human (prostate tissue) | Radioligand Binding Assay | ||
| Ki: 3.6 nM | Dog (prostate tissue) | Radioligand Binding Assay | ||
| Compound 15 | Alpha-1 Adrenergic Receptor | Kb: 1.5 nM | Dog (prostate tissue) | Functional Assay (Phenylephrine-induced contraction) |
Key Off-Target Signaling Pathways
The off-target interactions of dihydropyridine compounds can modulate various signaling pathways, leading to a range of physiological effects. The diagrams below illustrate the signaling cascades affected by these unintended interactions.
A Head-to-Head Comparison of Dihydropyridine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of dihydropyridine isomers, a class of L-type calcium channel blockers widely used in the treatment of hypertension and angina. The stereochemistry of these molecules often plays a crucial role in their pharmacological activity, with different isomers exhibiting varying potencies and, in some cases, opposing effects. This document summarizes key experimental data, details the methodologies used in these assays, and provides visual representations of relevant pathways and workflows to aid in research and drug development.
Data Presentation: Quantitative Comparison of Dihydropyridine Isomers
The following table summarizes the biological activity of various dihydropyridine isomers based on data from functional assays and receptor binding studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| Dihydropyridine | Isomer/Mixture | Assay Type | Target/Tissue | Parameter | Value | Reference |
| Amlodipine | Racemic | Whole-Cell Voltage Clamp | Cav1.2 Channels | IC50 | 57 ± 22 nM | [1] |
| S-Isomer | Receptor Binding | L-type Ca2+ Channels | Potency Ratio vs. R-Isomer | ~1000 times more potent | [2][3][4] | |
| R-Isomer | Receptor Binding | L-type Ca2+ Channels | Potency Ratio vs. S-Isomer | ~1000 times less potent | [2][3][4] | |
| Nicardipine | Racemic | Whole-Cell Voltage Clamp | Cav1.2 Channels | IC50 | 60 ± 29 nM | [1] |
| Isradipine | Racemic | Radioligand Binding | L-type Ca2+ Channels | IC50 | 34 ± 8 µM | |
| Pranidipine | S-Isomer | Isolated Rat Aorta Contraction | L-type Ca2+ Channels | pA2 | 10.03 | |
| R-Isomer | Isolated Rat Aorta Contraction | L-type Ca2+ Channels | pA2 | 8.36 |
Note: IC50 is the half-maximal inhibitory concentration. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. The data for amlodipine isomers indicates a significant difference in potency, with the S-isomer being the pharmacologically active enantiomer.
Mandatory Visualizations
Caption: Signaling pathway of dihydropyridine-mediated vasodilation.
Caption: Experimental workflow for the comparative analysis of dihydropyridine isomers.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of dihydropyridine isomers to the L-type calcium channel.
Materials:
-
Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).
-
Radiolabeled dihydropyridine (e.g., --INVALID-LINK---PN200-110).
-
Unlabeled dihydropyridine isomers (R- and S-enantiomers) for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation to remove endogenous inhibitors. Resuspend the final pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled dihydropyridine, and varying concentrations of the unlabeled dihydropyridine isomers. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Objective: To measure the functional inhibition of L-type calcium channels by dihydropyridine isomers.
Materials:
-
A cell line stably expressing L-type calcium channels (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dihydropyridine isomers (R- and S-enantiomers).
-
A depolarizing agent (e.g., high concentration of KCl).
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in the assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of the dihydropyridine isomers.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Stimulation: Inject the depolarizing agent (e.g., KCl) into the wells to activate the voltage-gated calcium channels.
-
Data Recording: Immediately after injection, record the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (no inhibitor). Plot the percentage of inhibition against the logarithm of the isomer concentration to generate a dose-response curve and calculate the IC50 value.
References
- 1. Distinct properties of amlodipine and nicardipine block of the voltage-dependent Ca2+ channels Cav1.2 and Cav2.1 and the mutant channels Cav1.2/Dihydropyridine insensitive and Cav2.1/Dihydropyridine sensitive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 4. S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mechanism of inhibition for 4-oxo-dihydropyridine compounds
A Comprehensive Guide to the Inhibitory Mechanisms of 4-Oxo-Dihydropyridine Compounds
The 4-oxo-dihydropyridine scaffold is a versatile pharmacophore that exhibits a wide range of biological activities. While historically associated with the blockade of L-type calcium channels, recent research has unveiled a diverse array of molecular targets for this class of compounds. This guide provides a comparative analysis of the validated inhibitory mechanisms of 4-oxo-dihydropyridine derivatives, presenting supporting experimental data, detailed protocols, and visual representations of the key signaling pathways and workflows.
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling
A novel mechanism of action for certain b-annulated 1,4-dihydropyridines is the inhibition of the TGF-β signaling pathway. This is achieved by clearing the type II TGF-β receptor (TGFBR2) from the cell surface, thereby preventing the downstream activation of Smad proteins.
Comparative Inhibitory Activity
| Compound Class | Specific Compound | Target | IC50 |
| 4-Oxo-Dihydropyridine Analogue | Compound 28 | TGF-β Signaling | 170 nM[1] |
| Small Molecule Inhibitor | SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) |
| Monoclonal Antibody | Fresolimumab | TGF-β | - |
Experimental Protocol: TGF-β/Smad Signaling Inhibition Assay
-
Cell Culture: Murine embryonic stem cells (mESCs) are cultured in a standard growth medium.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the 4-oxo-dihydropyridine compound or a reference inhibitor (e.g., SB431542) for 1-2 hours.
-
TGF-β Stimulation: Recombinant human TGF-β1 is added to the culture medium to a final concentration of 1-5 ng/mL and incubated for 24 hours.
-
Luciferase Reporter Assay: Cells are transfected with a Smad-responsive luciferase reporter construct. Following compound treatment and TGF-β stimulation, cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity corresponds to the inhibition of TGF-β signaling.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
Caption: TGF-β signaling pathway, experimental workflow for its inhibition, and the mechanism of action for 4-oxo-dihydropyridines.
Blockade of Voltage-Gated Calcium Channels (VGCCs)
The classical mechanism of action for dihydropyridines is the blockade of L-type voltage-gated calcium channels (VGCCs), which are crucial for cardiovascular function.[2][3] This activity is also retained in some 4-oxo-dihydropyridine derivatives.
Comparative Inhibitory Activity
| Compound Class | Specific Compound | Target | IC50 |
| 1,4-Dihydropyridine | Nifedipine | L-type Ca2+ Channels | ~100 nM |
| 4-Isoxazolyl-1,4-DHP | (R)-(+)-1-phenyl-prop-2-yl analogue | L-type Ca2+ Channels | 3.7 nM[4] |
| Phenylalkylamine | Verapamil | L-type Ca2+ Channels | ~50 nM |
| Benzothiazepine | Diltiazem | L-type Ca2+ Channels | ~40 nM |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: HEK293 cells stably expressing the human CaV1.2 L-type calcium channel subunits are used.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Recording Solution: The external solution contains Ba2+ as the charge carrier to enhance the current and minimize calcium-dependent inactivation. The internal pipette solution contains Cs+ to block potassium channels.
-
Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit inward Ba2+ currents.
-
Compound Application: The 4-oxo-dihydropyridine compound or a reference drug is perfused into the recording chamber at various concentrations.
-
Data Analysis: The peak current amplitude before and after drug application is measured. The percentage of inhibition is plotted against the compound concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing VGCC blockade using whole-cell patch-clamp.
Reversal of Multidrug Resistance (MDR)
Certain 1,4-dihydropyridine derivatives, including those with a 4-oxo moiety, have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), which are responsible for multidrug resistance in cancer cells.[4][5]
Comparative Inhibitory Activity
| Compound Class | Target | Assay | Effect |
| 4-Isoxazolyl-1,4-DHP | MDR Transporter | Binding Assay | 25% increase in binding with C-5 branching[4] |
| Third-Generation P-gp Inhibitor | Tariquidar | P-glycoprotein | Potent inhibitor (low nM IC50) |
| First-Generation P-gp Inhibitor | Verapamil | P-glycoprotein | Moderate inhibitor (µM range) |
Experimental Protocol: Calcein-AM Efflux Assay
-
Cell Culture: An MDR-overexpressing cancer cell line (e.g., NCI/ADR-RES) and its parental drug-sensitive cell line are cultured.
-
Compound Incubation: Cells are incubated with the 4-oxo-dihydropyridine compound or a known MDR inhibitor (e.g., verapamil) for 30-60 minutes.
-
Substrate Loading: Calcein-AM, a non-fluorescent substrate of P-glycoprotein, is added to the cells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.
-
Efflux Measurement: In MDR-overexpressing cells, calcein is actively pumped out. The inhibitory effect of the compound is measured by the increase in intracellular fluorescence, indicating the inhibition of calcein efflux.
-
Fluorescence Detection: Intracellular fluorescence is quantified using a fluorescence microplate reader or flow cytometry.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor is compared to the basal fluorescence to determine the inhibitory activity.
Logical Relationship Diagram
Caption: Mechanism of MDR reversal by 4-oxo-dihydropyridines in the Calcein-AM efflux assay.
Activation of Sirtuin 3 (SIRT3)
In a departure from inhibitory mechanisms, some 1,4-dihydropyridine derivatives have been identified as specific activators of SIRT3, a mitochondrial deacetylase involved in metabolism and cancer biology.[6]
Comparative Activity
| Compound Class | Specific Compound | Target | Activity |
| 1,4-Dihydropyridine | Compound 3c | SIRT3 | KD = 29 µM, 387% activation[6] |
| 1,4-Dihydropyridine | Compound 3d | SIRT3 | Enhanced cellular deacetylation[6] |
| Natural Product | Honokiol | SIRT3 | Activator |
Experimental Protocol: In Vitro SIRT3 Deacetylase Assay
-
Reaction Mixture: A reaction buffer containing recombinant human SIRT3 enzyme, a fluorogenic acetylated peptide substrate (e.g., derived from p53), and NAD+ is prepared.
-
Compound Addition: The 1,4-dihydropyridine compound is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.
-
Development: A developer solution containing a protease is added to cleave the deacetylated peptide, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer. An increase in fluorescence corresponds to increased SIRT3 activity.
-
Data Analysis: The percentage of activation is calculated relative to a vehicle control.
Experimental Workflow Diagram
Caption: Workflow for the in vitro SIRT3 deacetylase activation assay.
This guide highlights the multifaceted nature of 4-oxo-dihydropyridine compounds, which extends far beyond their classical role as calcium channel blockers. The diverse mechanisms of action, including inhibition of TGF-β signaling and MDR, as well as activation of SIRT3, underscore the potential of this chemical scaffold in various therapeutic areas. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-isoxazolyl-1,4-dihydropyridines: a tale of two scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,4-Dihydropyridines as Specific Binders and Activators of SIRT3 Impair Cell Viability and Clonogenicity and Downregulate Hypoxia-Induced Targets in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocol for 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This guide provides crucial safety and logistical information for the proper disposal of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling analogous chemical compounds.
Hazard and Precautionary Data
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation.[1][2] | P264 | Wash skin thoroughly after handling.[1] |
| H319 | Causes serious eye irritation.[1][2] | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| H335 | May cause respiratory irritation.[1][2] | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| - | - | P271 | Use only outdoors or in a well-ventilated area.[1][3] |
| - | - | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| - | - | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| - | - | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] |
| - | - | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |
Disposal Protocol
This step-by-step protocol outlines the procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.
-
Work Area: Ensure disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Collection and Storage:
-
Solid Waste:
-
Carefully transfer the solid this compound into a designated, properly labeled hazardous waste container.
-
Avoid generating dust.
-
The container should be sealable, chemically resistant, and clearly labeled with "Hazardous Waste" and the chemical name.
-
-
Contaminated Materials:
-
Any materials used in handling the compound (e.g., weigh boats, contaminated gloves, paper towels) should also be placed in the hazardous waste container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]
-
3. Spill Management:
-
Containment: In the event of a spill, prevent further spread.
-
Cleanup:
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand) to sweep up the solid.
-
Place the absorbed material into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Environmental Protection: Do not allow the spilled material to enter drains or waterways.[1][3]
4. Final Disposal:
-
Waste Disposal Facility: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.[1][4]
-
Documentation: Maintain all necessary records of the waste disposal in accordance with institutional and regulatory requirements.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1][2] It may cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
| Quantitative Hazard Data | GHS Classification |
| Skin Irritation | Category 2[1][2] |
| Eye Irritation | Category 2A[1][2] |
| Specific target organ toxicity | Category 3 (Respiratory system)[1][2] |
| Required Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EU Standard EN166.[3] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[4] | Prevents direct skin contact. |
| Body Protection | A lab coat or other protective clothing to prevent skin exposure.[1][5] | Shields skin from accidental spills. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][3] If exposure limits are exceeded, a full-face respirator should be used.[4] | Avoids inhalation of potentially harmful dust. |
Operational Plan: Step-by-Step Handling Protocol
All operations should be conducted in a well-ventilated area, such as a chemical fume hood.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All necessary PPE should be worn.
-
Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe in dust or fumes.[1] Minimize dust generation and accumulation.[1]
-
Weighing and Transfer : Conduct weighing and transferring of the solid compound within a chemical fume hood to minimize dust dispersal.
-
Post-Handling : Wash hands thoroughly after handling the compound.[1] Remove and wash contaminated clothing before reuse.
Disposal Plan: Step-by-Step Waste Management
Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[6]
-
Waste Collection : Collect waste powder and any contaminated disposable materials (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.[6][7]
-
Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[7]
-
Storage : Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[7]
-
Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The final disposal must be conducted at an approved waste disposal plant.[1][7]
-
Decontamination : Non-disposable labware that has come into contact with the chemical should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as hazardous liquid waste.[6]
Emergency Procedures
-
In case of skin contact : Immediately wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
-
Spills : For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Moisten the material slightly with water to prevent it from becoming airborne if necessary. Place all contaminated materials into a sealed container for disposal as hazardous waste.[7]
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
